Synthesis and Mechanistic Evaluation of 1-(3-Chloro-4-methylphenyl)propan-2-ol: A Comprehensive Technical Guide
Executive Summary The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4) is a critical secondary alcohol building block utilized in the development of advanced active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4) is a critical secondary alcohol building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it consists of a 3-chloro-4-methylphenyl moiety separated from a propan-2-ol group by a methylene bridge.
As a Senior Application Scientist, I have evaluated multiple synthetic routes to this molecule. This whitepaper details the two most robust, scalable, and high-yielding synthetic pathways: the modern Palladium-Catalyzed α-Arylation followed by Reduction (Pathway A) and the classical Regioselective Epoxide Ring-Opening (Pathway B). By understanding the mechanistic causality behind these routes, researchers can optimize yields, ensure chemoselectivity, and build self-validating experimental protocols.
A logical retrosynthetic disconnection of the target molecule reveals two primary strategic pathways.
Disconnection 1 (C–O Bond): Oxidation of the secondary alcohol yields the corresponding ketone, 1-(3-chloro-4-methylphenyl)propan-2-one. This ketone can be synthesized via a highly efficient Pd-catalyzed Buchwald-Hartwig α-arylation of acetone using 4-bromo-2-chlorotoluene.
Disconnection 2 (C–C Bond): Cleavage between the benzylic carbon and the alcohol-bearing carbon suggests a nucleophilic attack of a Grignard reagent (3-chloro-4-methylphenylmagnesium bromide) on propylene oxide.
Figure 1: Retrosynthetic analysis of 1-(3-Chloro-4-methylphenyl)propan-2-ol.
This modern, two-step pathway is highly recommended for scale-up due to its avoidance of moisture-sensitive organometallic intermediates and its reliance on inexpensive feedstock chemicals (acetone).
Mechanistic Causality
Step 1: α-Arylation. The selective mono-α-arylation of acetone is notoriously difficult because the resulting α-aryl methyl ketone is more acidic than acetone, often leading to polyarylation. However, utilizing a specific P,N-ligand (such as Mor-DalPhos) with a Palladium catalyst suppresses further arylation[1]. Acetone is used in vast excess as both the solvent and the enolate precursor, driving the thermodynamic equilibrium toward the mono-arylated product.
Step 2: Reduction. The intermediate ketone is reduced to the target secondary alcohol using Sodium Borohydride (
NaBH4
) in methanol.
NaBH4
is chosen over Lithium Aluminum Hydride (
LiAlH4
) because it is a milder, chemoselective hydride donor that will cleanly reduce the carbonyl without risking the reductive dehalogenation of the aryl chloride bond[2].
Figure 2: Experimental workflow for the Pd-catalyzed α-arylation and reduction pathway.
Step-by-Step Protocol
α-Arylation: In an oven-dried flask under inert atmosphere, combine 4-bromo-2-chlorotoluene (1.0 equiv),
Cs2CO3
(2.0 equiv), and
[Pd(cinnamyl)Cl]2
(1.5 mol%) with Mor-DalPhos ligand (3.0 mol%).
Add anhydrous acetone (acting as solvent and reagent, 0.5 M relative to the aryl bromide). Heat the mixture to 90 °C for 12 hours.
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure to yield crude 1-(3-chloro-4-methylphenyl)propan-2-one.
Reduction: Dissolve the crude ketone in methanol (0.2 M) and cool to 0 °C.
Add
NaBH4
(1.2 equiv) portion-wise to manage hydrogen gas evolution. Stir for 2 hours, allowing the reaction to warm to room temperature.
Workup: Quench the reaction carefully with saturated aqueous
NH4Cl
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure product.
Pathway B: Organometallic Epoxide Ring-Opening
For laboratories requiring a highly convergent, one-pot C–C bond formation, the Grignard route is a classical and effective alternative.
Mechanistic Causality
The reaction relies on the nucleophilic attack of an aryl Grignard reagent on propylene oxide. A critical failure point in this pathway is regioselectivity; standard Grignard reagents can attack the more substituted carbon or cause halide ring-opening (forming halohydrins). To circumvent this, a catalytic amount of Copper(I) Iodide (CuI) is added. CuI transmetalates with the Grignard to form an organocuprate intermediate. Cuprates are "softer" nucleophiles that exhibit near-perfect regioselectivity for the less sterically hindered terminal carbon of the epoxide, ensuring the exclusive formation of the desired 1-arylpropan-2-ol.
Step-by-Step Protocol
Grignard Formation: In a flame-dried flask, add magnesium turnings (1.2 equiv) and a crystal of iodine in anhydrous THF. Dropwise add 4-bromo-2-chlorotoluene (1.0 equiv) to initiate and maintain a gentle reflux. Stir for 2 hours until the magnesium is consumed.
Cuprate Formation: Cool the resulting Grignard solution to -20 °C. Add CuI (5 mol%) and stir for 15 minutes.
Epoxide Opening: Slowly add propylene oxide (1.1 equiv) dropwise, maintaining the internal temperature below -10 °C.
Stir the reaction mixture for 3 hours, allowing it to gradually warm to 0 °C.
Workup: Quench the reaction strictly with saturated aqueous
NH4Cl
to prevent acid-catalyzed dehydration of the newly formed secondary alcohol. Extract with diethyl ether, dry over
MgSO4
, and purify via vacuum distillation or column chromatography.
Quantitative Data & Yield Comparison
The following table summarizes the quantitative metrics and operational parameters for both pathways, allowing researchers to select the optimal route based on their specific laboratory capabilities and scale requirements.
To ensure the integrity of the synthesized 1-(3-chloro-4-methylphenyl)propan-2-ol, the following self-validating analytical benchmarks must be met:
TLC Monitoring: The reduction of the ketone (Pathway A) can be tracked via TLC. The starting ketone is UV-active and stains weakly with KMnO4, while the product alcohol will show a lower Rf value (more polar) and stain intensely with KMnO4 or p-Anisaldehyde.
1H NMR (400 MHz, CDCl3):
δ
1.22 ppm (d, 3H): Confirms the terminal methyl group of the propan-2-ol moiety.
δ
2.35 ppm (s, 3H): Confirms the aryl methyl group.
GC-MS: A molecular ion peak (
M+
) at m/z 184 (for
35Cl
) and m/z 186 (for
37Cl
) in a characteristic 3:1 isotopic ratio confirms the presence of the single chlorine atom and the correct molecular weight.
Conclusion
The synthesis of 1-(3-chloro-4-methylphenyl)propan-2-ol can be achieved through two highly effective routes. Pathway A leverages modern cross-coupling technology to provide a highly scalable, chemoselective, and safe process. Pathway B utilizes classical organometallic chemistry for a rapid, convergent synthesis, provided that regioselectivity is controlled via copper catalysis. By adhering to the mechanistic principles and analytical validations outlined in this guide, researchers can reliably produce this critical intermediate with high purity and yield.
References
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. Retrieved from [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Unraveling the Enigma of CAS Number 1781849-54-4: A Case of Mistaken Identity
Initial investigations into the chemical entity designated by CAS number 1781849-54-4 have revealed a significant challenge in its identification, preventing the creation of a detailed technical guide as requested. Exten...
Author: BenchChem Technical Support Team. Date: March 2026
Initial investigations into the chemical entity designated by CAS number 1781849-54-4 have revealed a significant challenge in its identification, preventing the creation of a detailed technical guide as requested. Extensive searches across prominent chemical databases, patent repositories, and supplier catalogs have yielded no direct information for a compound associated with this specific identifier.
This lack of public data suggests that the CAS number 1781849-54-4 may be:
An incorrect or typographical error: It is highly probable that the provided number contains a mistake. Our searches frequently redirected to CAS number 1849-54-3 , which corresponds to the well-characterized compound 3-Hydroxypyridine-4-carboxaldehyde .
A retired or deleted CAS number: The number may have been previously assigned and subsequently removed from public databases.
Assigned to a proprietary or confidential substance: The compound may be part of ongoing, unpublished research and development, and therefore its details are not yet publicly available.
Without a confirmed chemical identity, it is impossible to provide the in-depth technical guide on its characterization, synthesis, and biological activity as requested. The foundation of any such guide rests upon the fundamental knowledge of the molecule's structure and properties.
We recommend that researchers, scientists, and drug development professionals encountering this CAS number first verify its accuracy. If the intended compound is indeed 3-Hydroxypyridine-4-carboxaldehyde (CAS 1849-54-3), a wealth of information is available to construct a comprehensive technical resource. However, until the true identity of the molecule associated with CAS number 1781849-54-4 is clarified, any attempt to generate a technical guide would be purely speculative and lack the scientific integrity required for the intended audience.
Foundational
Mass spectrometry fragmentation of 1-(3-Chloro-4-methylphenyl)propan-2-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-methylphenyl)propan-2-ol Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentatio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-methylphenyl)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 1-(3-chloro-4-methylphenyl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By synthesizing first-principle fragmentation rules with data from analogous structures, this guide offers a predictive framework for the identification and structural confirmation of this compound. We detail the mechanistic rationale behind major fragmentation events, including alpha-cleavage, benzylic cleavage, and dehydration, and present detailed experimental protocols for practical application.
Introduction
1-(3-Chloro-4-methylphenyl)propan-2-ol is a substituted aromatic alcohol whose structural analogues may feature in synthetic chemistry, particularly as intermediates in the development of pharmaceutical agents or specialty chemicals. Accurate structural elucidation is paramount for reaction monitoring, quality control, and metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.
This guide focuses on predicting the fragmentation patterns of this specific molecule. Due to the absence of a publicly available reference spectrum in standard databases like NIST, this analysis is built upon well-established principles of mass spectrometry, including the known fragmentation behaviors of secondary alcohols, substituted benzenes, and organochlorine compounds. Understanding these predictive patterns is crucial for identifying the compound in complex matrices and distinguishing it from its isomers.
Physicochemical Properties & Molecular Ion Characteristics
The foundational step in any mass spectrometry analysis is understanding the parent molecule.
Property
Value
Molecular Formula
C₁₀H₁₃ClO
Average Molecular Weight
184.66 g/mol
Monoisotopic Mass (³⁵Cl)
184.0655 g/mol
Monoisotopic Mass (³⁷Cl)
186.0625 g/mol
A critical feature of any chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Consequently, the molecular ion (M⁺) will appear as a pair of peaks separated by two m/z units, referred to as the M⁺ and M+2 peaks, with a characteristic relative intensity ratio of approximately 3:1. This isotopic pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule and its fragments.
Ionization Methodologies: A Dichotomy of Approach
The choice of ionization technique dictates the nature of the resulting mass spectrum. The two most relevant methods for a molecule like 1-(3-chloro-4-methylphenyl)propan-2-ol are Electron Ionization and Electrospray Ionization.
Electron Ionization (EI)
Typically coupled with Gas Chromatography (GC-MS), Electron Ionization (EI) is a high-energy, "hard" ionization technique. Molecules are bombarded with 70 eV electrons, imparting significant internal energy that induces extensive and reproducible fragmentation. This process is ideal for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. For EI analysis, the analyte must be thermally stable and volatile enough to be amenable to gas chromatography. The molecular ion peak in secondary alcohols can be weak or even absent due to the propensity for fragmentation.
Electrospray Ionization (ESI)
In contrast, Electrospray Ionization (ESI) is a "soft" ionization method, commonly interfaced with Liquid Chromatography (LC-MS). ESI is suitable for a wider range of molecules, including those that are non-volatile or thermally labile. It generates ions (typically protonated molecules, [M+H]⁺) with little internal energy, often resulting in a mass spectrum dominated by the molecular ion with minimal fragmentation. To obtain structural information, fragmentation is induced in the gas phase through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for controlled fragmentation experiments, which are invaluable in modern analytical workflows.
Predicted Electron Ionization (EI) Fragmentation Pathways
The 70 eV EI mass spectrum of 1-(3-chloro-4-methylphenyl)propan-2-ol is predicted to be rich with structurally significant fragments. The primary fragmentation events are driven by the formation of stable ions.
Molecular Ion (M⁺∙)
The molecular ion radical cation will appear at m/z 184 (for the ³⁵Cl isotope) and m/z 186 (for the ³⁷Cl isotope). Due to the secondary alcohol structure, this peak is expected to be of low abundance.
Alpha (α)-Cleavage
For alcohols, α-cleavage is a dominant fragmentation pathway involving the breaking of a C-C bond adjacent to the oxygen-bearing carbon. This process leads to a resonance-stabilized oxonium ion. For 1-(3-chloro-4-methylphenyl)propan-2-ol, this involves the cleavage of the bond between C1 and C2 of the propanol chain.
Pathway: Loss of the 3-chloro-4-methylbenzyl radical.
Resulting Ion: [CH₃-CH=OH]⁺
Predicted m/z: 45
Significance: The peak at m/z 45 is highly characteristic of secondary alcohols with a methyl group attached to the carbinol carbon and is often the base peak.
Benzylic Cleavage
The bond between the aromatic ring and the propanol side chain is a benzylic position. Cleavage at this site is highly favorable as it produces a stable, substituted benzyl cation.
Pathway: Loss of the isopropanol radical (∙CH(OH)CH₃).
Resulting Ion: [Cl(CH₃)C₆H₃CH₂]⁺
Predicted m/z: 139 (for ³⁵Cl) and 141 (for ³⁷Cl)
Significance: A strong doublet peak at m/z 139/141 (in a 3:1 ratio) is a definitive indicator of the substituted benzyl moiety. This is one of the most anticipated and diagnostic fragmentation pathways.
Dehydration (Loss of H₂O)
The elimination of a neutral water molecule (18 Da) is a common fragmentation pathway for alcohols.
Pathway: [M]⁺∙ → [M - H₂O]⁺∙
Resulting Ion: [C₁₀H₁₁Cl]⁺∙
Predicted m/z: 166 (for ³⁵Cl) and 168 (for ³⁷Cl)
Significance: The presence of an M-18 peak provides confirmatory evidence of the alcohol functional group.
Secondary Fragmentations
The primary fragment ions can undergo further fragmentation. For instance, the stable benzylic cation (m/z 139/141) could subsequently lose a chlorine atom or a methyl group, though these are less favorable pathways than its formation.
Diagram: Predicted EI Fragmentation Pathways
Caption: Key EI fragmentation routes for 1-(3-chloro-4-methylphenyl)propan-2-ol.
Predicted ESI-MS/MS Behavior
Under ESI conditions, the analysis begins with the formation of a protonated molecule, [M+H]⁺, at m/z 185/187 . This ion is then selected in the first mass analyzer and subjected to CID.
The most facile fragmentation for a protonated alcohol is the neutral loss of water.
Parent Ion: [M+H]⁺ (m/z 185/187)
Primary Fragmentation: Loss of H₂O
Product Ion: [C₁₀H₁₂Cl]⁺ (m/z 167/169)
Further fragmentation of the [M+H-H₂O]⁺ ion would likely lead to the formation of the stable benzylic cation at m/z 139/141 through the loss of propene. The controlled nature of CID allows for multi-stage fragmentation (MSⁿ) experiments to systematically deconstruct the molecule and confirm connectivity.
Summary of Predicted Mass Fragments
The following table summarizes the key diagnostic ions expected in the EI mass spectrum.
MS1 Scan: Scan for the protonated molecule at m/z 185 and 187.
MS2 Product Ion Scan: Select m/z 185 as the precursor ion. Apply a collision energy ramp (e.g., 10-30 eV) to observe fragmentation, scanning for product ions from m/z 50-190.
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for structural analysis via LC-ESI-MS/MS.
Conclusion
The mass spectrometric analysis of 1-(3-chloro-4-methylphenyl)propan-2-ol is characterized by several high-confidence predictive fragmentation pathways. Under EI conditions, the key diagnostic fragments are the oxonium ion at m/z 45 (confirming the 2-ol structure) and the stable benzylic cation at m/z 139/141 (confirming the substituted aromatic ring). The presence of the chlorine atom is readily confirmed by the M+2 isotopic pattern in the molecular ion and any chlorine-containing fragments. Under ESI-MS/MS conditions, the primary fragmentation of the protonated molecule is the loss of water, followed by further fragmentation to yield the same stable benzylic cation. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this molecule in various experimental contexts.
References
Doc Brown's Chemistry. (2026, March 1). mass spectrum of propan-2-ol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectral fragmentation pathway of phenylpropanoids. Retrieved from [Link]
Hofmann, J., & Sleno, L. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 333-351. Retrieved from [Link]
SpectraBase. (n.d.). (rac)-1-[3,4-(Methylenedioxy)-phenyl]-propan-2-ol. Retrieved from [Link]
Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63-67. Retrieved from [Link]
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link]
RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
Li, Y., et al. (2010).
Exploratory
Predictive Modeling and Experimental Determination of 1-(3-Chloro-4-methylphenyl)propan-2-ol Solubility in Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4; MW...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4; MW: 184.67 g/mol )[1] represents a structurally complex pharmaceutical intermediate. Featuring a hydrophobic aromatic core, a polarizable chlorine atom, and a hydrogen-bonding secondary alcohol moiety, its solvation behavior is highly solvent-dependent. Understanding its thermodynamic solubility in organic solvents is a critical prerequisite for optimizing extraction, crystallization, and downstream formulation processes.
This whitepaper outlines a rigorous, self-validating framework for determining the solubility of 1-(3-Chloro-4-methylphenyl)propan-2-ol. By bridging in silico thermodynamic modeling (COSMO-RS and Hansen Solubility Parameters) with the experimental gold standard (the shake-flask method), this guide provides a comprehensive methodology for achieving high-fidelity solubility data.
Before committing to resource-intensive experimental screens, modern pharmaceutical development relies on predictive thermodynamic models to rank solvent efficacy[2]. For a molecule like 1-(3-Chloro-4-methylphenyl)propan-2-ol, two primary models are utilized:
Hansen Solubility Parameters (HSP)
The Hansen framework deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (
δD
), polar (
δP
), and hydrogen bonding (
δH
)[3].
Causality in Solvent Selection: The solubility of 1-(3-Chloro-4-methylphenyl)propan-2-ol is maximized when the HSP spatial distance (
Ra
) between the solute and the solvent is minimized. Using group contribution methods like the Yamamoto-Molecular Break (Y-MB) method[3][4], we can mathematically predict that polar aprotic solvents (e.g., ethyl acetate) and short-chain alcohols will exhibit a small
Ra
relative to the API, driving high solubility. Conversely, aliphatic hydrocarbons (e.g., hexane) will show a large
Ra
due to a lack of hydrogen-bonding capacity, resulting in poor solubility.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
While HSP provides qualitative solvent ranking, COSMO-RS offers robust quantitative predictions of thermodynamic solubility based on quantum mechanics and statistical thermodynamics[2][5].
Mechanistic Advantage: COSMO-RS calculates the chemical potential of 1-(3-Chloro-4-methylphenyl)propan-2-ol in a virtual conductor environment, generating a specific
σ
-profile (surface charge density). Crucially, COSMO-RS operates in a purely predictive regime without requiring binary interaction parameters (
kij=0
), consistently outperforming traditional equations of state (like PC-SAFT) in predicting API-solvent phase equilibria[5].
Fig 1: End-to-end workflow from in silico prediction to experimental quantification.
Experimental Validation: The Shake-Flask Methodology
While computational models guide solvent selection, the shake-flask method remains the definitive, industry-standard experimental protocol for determining true thermodynamic intrinsic solubility[6][7][8].
Thermodynamic vs. Kinetic Solubility
It is imperative to distinguish between kinetic and thermodynamic solubility. Kinetic solubility methods (e.g., pre-dissolving the API in DMSO and spiking into a solvent) often result in supersaturated, metastable states that do not reflect true equilibrium[9]. The shake-flask method guarantees thermodynamic equilibrium by maintaining an excess of the solid phase, allowing the crystal lattice to reach a steady-state chemical potential with the solvated molecules[7][8].
Fig 2: Mechanistic divergence between kinetic and thermodynamic solubility pathways.
Step-by-Step Protocol: Shake-Flask Determination
This protocol is designed as a self-validating system. Equilibrium is confirmed only when sequential time-point samplings yield identical concentrations (
ΔC≈0
).
Phase 1: Preparation & Equilibration
Solid Excess Addition: Weigh an excess amount of 1-(3-Chloro-4-methylphenyl)propan-2-ol (e.g., 50–100 mg) into a series of airtight 20 mL glass vials. Causality: Excess solid is strictly required to drive the solution to saturation and maintain the thermodynamic equilibrium boundary[6][8].
Solvent Dispensing: Add exactly 5.0 mL of the high-purity organic solvent (e.g., Methanol, Ethyl Acetate, Toluene) to each vial.
Thermal Agitation: Place the sealed vials in an orbital shaker incubator set to a constant temperature (typically 25.0 ± 0.1 °C). Agitate at 150 RPM for 48 hours. Causality: Solubility is highly temperature-dependent due to the enthalpy of dissolution (
ΔHdiss
)[7]. Strict thermal control prevents fluctuations that could induce localized precipitation or supersaturation.
Phase 2: Phase Separation
4. Sedimentation: After 48 hours, remove the vials and allow them to stand undisturbed for 2 hours at the exact same test temperature to allow bulk solid settling.
5. Filtration: Draw the supernatant using a pre-warmed glass syringe and filter immediately through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is mandatory for organic solvents due to its broad chemical inertness, preventing filter degradation and sample contamination[6].
Phase 3: Quantification (HPLC-UV)
6. Dilution: Accurately dilute an aliquot of the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
7. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water) and monitor at the optimal UV wavelength for the substituted aromatic ring (typically ~220-254 nm). Quantify against a highly linear, 5-point calibration curve.
Quantitative Data Presentation
Based on the structural functional groups of 1-(3-Chloro-4-methylphenyl)propan-2-ol and thermodynamic principles, the following table summarizes the expected solubility profile across standard organic solvent classes.
Solvent Classification
Specific Solvent
Dielectric Constant (
ε
)
Predicted Solubility Tier
Mechanistic Justification
Polar Protic
Methanol
32.7
High (>100 mg/mL)
Strong hydrogen bond donor/acceptor interactions with the propan-2-ol moiety.
Polar Protic
Ethanol
24.5
High (>100 mg/mL)
Excellent match for both the hydrophobic aromatic ring and the polar hydroxyl group.
Polar Aprotic
Ethyl Acetate
6.0
High (>100 mg/mL)
Favorable dipole-dipole interactions; closely matches the overall
δP
and
δD
of the API.
Non-Polar Aromatic
Toluene
2.4
Moderate (10-50 mg/mL)
High dispersion force (
δD
) compatibility with the chloromethylphenyl ring, but lacks H-bonding.
Non-Polar Aliphatic
n-Hexane
1.9
Low (<1 mg/mL)
Severe mismatch in polar and hydrogen-bonding parameters; incapable of solvating the alcohol group.
Note: Actual quantitative values must be derived via the shake-flask methodology detailed in Section 3.2 for precise process engineering.
SciSpace. "Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?". SciSpace.
Benchchem. "Solubility Profile of Chlorobutanol in Organic Solvents: A Technical Guide". Benchchem.
National Institutes of Health (NIH). "Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?". PubMed.
National Institutes of Health (NIH). "Physics-Based Solubility Prediction for Organic Molecules". PMC.
ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate.
Asian Journal of Chemistry. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery". Asian Pubs.
National Institutes of Health (NIH). "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients...". PMC.
The Biological Activity and Therapeutic Potential of Substituted Phenylpropanol Derivatives: A Technical Guide
As a Senior Application Scientist overseeing drug discovery and formulation pipelines, I approach the phenylpropanol scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. Substituted phenylp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing drug discovery and formulation pipelines, I approach the phenylpropanol scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. Substituted phenylpropanol derivatives—comprising a lipophilic phenyl ring anchored to a flexible propanol backbone—have emerged as versatile agents in medicinal chemistry. By strategically modifying this scaffold, researchers can dictate the molecule's pharmacodynamics, steering its biological activity toward antimicrobial, enzyme-inhibitory, or anti-inflammatory targets.
This technical guide dissects the structure-activity relationships (SAR), mechanisms of action, and validated laboratory protocols for evaluating substituted phenylpropanol derivatives.
Structural Basis and Pharmacophore Modeling
The biological efficacy of phenylpropanol derivatives is fundamentally governed by the specific substitutions made to either the aromatic ring or the aliphatic chain. Understanding the causality behind these structural choices is critical for rational drug design:
Halogenation of the Phenyl Ring: Introducing electron-withdrawing halogens (e.g., fluorine or bromine) at the meta or para positions significantly enhances the molecule's lipophilicity and metabolic stability. In enzyme targeting, this allows the phenyl ring to deeply penetrate and anchor into hydrophobic binding pockets (such as the S1 pocket of aminopeptidases)[1].
Aliphatic Chain Alkylation: Alkyl substitutions on the propanol backbone (e.g., 2-methyl-3-phenylpropanol) increase the steric bulk and amphiphilic nature of the molecule. This modification is highly effective in antimicrobial applications, as it allows the compound to partition into and disrupt the lipid bilayers of bacterial cell membranes without losing the aqueous solubility required for formulation[2].
Complex Natural Stereochemistry: Naturally occurring derivatives, such as the polyoxygenated phenylpropanols isolated from Tabernaemontana inconspicua, utilize specific stereocenters to interact selectively with bacterial efflux pumps and membrane proteins, conferring potent activity against Gram-negative pathogens[3].
Key Biological Activities
Antimicrobial and Antibiofilm Efficacy
Substituted phenylpropanols are potent broad-spectrum antimicrobials. Simple synthetic derivatives like 3-phenylpropanol and 2-methyl-3-phenylpropanol are widely utilized as preservative boosters in pharmaceutical and cosmetic formulations, effectively preventing microbial spoilage at low concentrations[2]. More complex natural derivatives, such as the newly isolated Irisdichototin G, exhibit targeted bactericidal effects against notoriously difficult-to-treat Gram-negative bacteria, including Pseudomonas aeruginosa and Haemophilus influenzae[3].
Enzyme Inhibition (Alanyl Aminopeptidases)
When the propanol hydroxyl group is converted into a phosphonic acid moiety, the resulting homophenylalanine analogues become highly potent inhibitors of Alanyl Aminopeptidases (e.g., hAPN and pAPN). These enzymes are critical targets in cancer metastasis and immune regulation. The phosphonate group acts as a zinc-chelating warhead in the enzyme's active site, while the substituted phenylpropanol backbone provides the necessary hydrophobic interactions[1].
Antiulcer Activity
Historically, specific synthetic phenylpropanol derivatives have been developed and evaluated for their protective effects on the gastric mucosa. These compounds demonstrate significant antiulcer activity in vivo, highlighting the scaffold's potential in gastrointestinal therapeutics[4].
Quantitative Efficacy Data
To facilitate rapid comparison, the biological activities of key phenylpropanol derivatives are summarized below.
Compound / Derivative
Biological Target / Organism
Activity Type
Efficacy (MIC / IC50)
Irisdichototin G
Pseudomonas aeruginosa
Antimicrobial (MIC)
31.25 µg/mL
Irisdichototin G
Haemophilus influenzae
Antimicrobial (MIC)
62.5 µg/mL
1-amino-3-(3-fluorophenyl)propylphosphonic acid
Human Alanyl Aminopeptidase (hAPN)
Enzyme Inhibition (IC50)
Submicromolar range
3-phenylpropanol / 2-methyl-3-phenylpropanol
Broad-spectrum (Formulations)
Antimicrobial Preservative
0.01 – 1.99 wt.%
Synthetic Phenylpropanol Derivatives
Gastric Mucosa
Antiulcer Activity
Significant in vivo reduction
Mechanisms of Action
The precise mechanism of action depends heavily on the functionalization of the propanol tail. Below is a logical mapping of how phosphonic acid analogues of phenylpropanol inhibit metalloenzymes like hAPN.
Fig 1. Mechanism of aminopeptidase inhibition by functionalized phenylpropanol derivatives.
Experimental Methodologies & Protocols
As an application scientist, I emphasize that every protocol must be a self-validating system . The following workflows detail the synthesis of active derivatives and their subsequent biological evaluation.
Protocol A: Synthesis of Substituted Phenylpropionaldehydes via PCC Oxidation
To functionalize the propanol tail (e.g., for phosphonylation), the primary alcohol must first be oxidized to an aldehyde. Pyridinium chlorochromate (PCC) is chosen specifically because it arrests oxidation at the aldehyde stage, preventing the formation of carboxylic acids[1].
Preparation: Dissolve the substituted phenylpropanol (0.01 mol) in 15 mL of anhydrous 99.8% CH₂Cl₂.
Catalyst Addition: Add 1.5 g of SiO₂ to the solution. Stir for 10 minutes at room temperature to ensure uniform dispersion.
Oxidation: Add PCC (0.015 mol, 1.5 equiv) in one portion. Stir the mixture vigorously for 30–60 minutes.
Self-Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (cyclohexane/ethyl acetate 4:1, v/v). Causality: The appearance of a new spot with a higher Rf value confirms aldehyde formation. The strict absence of baseline spots validates that no over-oxidation to carboxylic acid has occurred.
Purification: Filter the mixture through a pad of Celite to remove chromium salts, concentrate the filtrate under reduced pressure, and purify via column chromatography.
Broth microdilution is selected over disk diffusion because it provides an exact quantitative Minimum Inhibitory Concentration (MIC), which is essential for establishing precise Structure-Activity Relationships (SAR)[3].
Inoculum Preparation: Cultivate the target bacterial strain (e.g., P. aeruginosa) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized phenylpropanol derivative in Mueller-Hinton broth (concentration range: 0.5 to 256 µg/mL).
Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 18–24 hours.
Self-Validation Checkpoint (Controls):
Positive Control Well (Standard antibiotic, e.g., Ciprofloxacin): Validates the assay's sensitivity. The MIC must fall within CLSI established ranges.
Negative Control Well (Broth + Compound, no bacteria): Validates sterility and ensures the compound itself does not precipitate and mimic bacterial turbidity.
Readout: The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Fig 2. Self-validating workflow for the synthesis and biological evaluation of derivatives.
References
Ngah, L., et al. "A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae) Inhibits Pathogenic Gram-Negative Bacteria." PMC / NIH, 2022.
URL:[Link]
Ziora, Z., et al. "Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases." PMC / NIH, 2025.
URL:[Link]
Muto, Y., et al. "Studies on Antiulcer Agents. II. Synthesis and Antiulcer Activity of Phenylpropanol Derivatives." YAKUGAKU ZASSHI - J-Stage, 114(12):995-1004, 1994.
URL:[Link]
"WO2019090105A1 - Antimicrobial compositions." Google Patents, 2019.
Starting Materials and Synthetic Strategies for 1-(3-Chloro-4-methylphenyl)propan-2-ol: An In-Depth Technical Guide
Executive Summary The synthesis of functionalized aryl-aliphatic alcohols demands rigorous strategic planning to ensure high atom economy, regioselectivity, and scalability. 1-(3-Chloro-4-methylphenyl)propan-2-ol is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of functionalized aryl-aliphatic alcohols demands rigorous strategic planning to ensure high atom economy, regioselectivity, and scalability. 1-(3-Chloro-4-methylphenyl)propan-2-ol is a highly valuable synthetic intermediate, characterized by its halogenated aromatic ring and a secondary alcohol moiety. This whitepaper provides an authoritative, comparative analysis of the starting materials and synthetic methodologies required to construct this molecule. By evaluating two primary retrosynthetic pathways—epoxide ring-opening versus direct aldehyde addition—this guide equips synthetic chemists with the mechanistic causality and self-validating protocols necessary for successful execution and scale-up.
1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4) serves as a critical building block in medicinal chemistry and advanced materials[1]. The molecule consists of a 3-chloro-4-methylphenyl core attached to a propan-2-ol side chain.
From a retrosynthetic perspective, the construction of the
Caryl−Caliphatic
framework can be achieved via two distinct carbon-carbon bond-forming disconnections:
Disconnection A (Route A): Cleavage between the benzylic carbon and the secondary alcohol carbon. This points to an aryl Grignard reagent and an epoxide as starting materials.
Disconnection B (Route B): Cleavage between the aryl ring and the benzylic carbon. This points to a benzylic Grignard reagent and an aldehyde as starting materials.
Retrosynthetic disconnections for 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Strategic Evaluation of Starting Materials
Selecting the optimal starting materials requires balancing commercial availability, reaction thermodynamics, and side-product mitigation. Table 1 summarizes the quantitative and qualitative metrics of both routes.
Table 1: Quantitative Comparison of Synthetic Routes
Metric
Route A (Epoxide Opening)
Route B (Aldehyde Addition)
Primary Starting Material
4-Bromo-2-chloro-1-methylbenzene
3-Chloro-4-methylbenzyl chloride
Co-Reactant
Propylene Oxide
Acetaldehyde
Catalyst Requirement
CuI (10-20 mol%)
None
Typical Yield
80 - 85%
65 - 75%
Atom Economy
High
High
Major Side Reaction
Halogen-metal exchange artifacts
Wurtz homocoupling, Aldol condensation
Scalability Rating
Excellent
Moderate (Exotherm control critical)
Route A: Epoxide Ring-Opening (The Copper-Catalyzed Paradigm)
Mechanistic Rationale
Direct addition of aryl Grignard reagents to epoxides is notoriously sluggish and prone to basic elimination, which isomerizes the epoxide into an allylic alcohol. To circumvent this, the starting material (4-bromo-2-chloro-1-methylbenzene) is converted to a Grignard reagent and subsequently transmetalated using a Copper(I) salt (e.g., CuI) to form a transient organocuprate[2]. Cuprates act as "soft" nucleophiles, drastically lowering the activation energy for the
SN2
ring-opening. Due to steric hindrance, the cuprate exclusively attacks the less substituted terminal carbon of propylene oxide, ensuring perfect regioselectivity and yielding the desired secondary alcohol[2].
Workflow and mechanism of the copper-catalyzed epoxide ring-opening.
Self-Validating Protocol: Route A
Grignard Preparation: Suspend magnesium turnings (1.2 eq) in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine. Causality & Validation: Iodine etches the magnesium oxide layer; the disappearance of the brown color validates surface activation. Slowly add 4-bromo-2-chloro-1-methylbenzene (1.0 eq) in THF, maintaining a gentle, self-sustaining reflux.
Cuprate Formation: Cool the resulting dark Grignard solution to -78 °C. Add CuI (0.1 eq) in one portion. Stir for 30 minutes. Validation: The transition from a clear/brownish solution to a dark, opaque suspension visually confirms the formation of the organocuprate intermediate.
Electrophile Addition: Add propylene oxide (1.5 eq) dropwise via syringe pump. Causality: The temperature must be strictly maintained below -40 °C to prevent the thermal decomposition of the organocuprate.
Reaction Progression: Allow the mixture to slowly warm to 0 °C over 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting aryl bromide (
Rf≈0.9
) should be entirely consumed, replaced by the product spot (
Rf≈0.3
).
Quench: Slowly add saturated aqueous
NH4Cl
. Causality:
NH4Cl
provides a mild proton source to quench the alkoxide while simultaneously forming a highly soluble copper-amine complex
[Cu(NH3)4]2+
, which prevents the formation of intractable, emulsion-causing copper hydroxide salts. Extract with EtOAc, dry over
Na2SO4
, and concentrate under vacuum.
Route B: Aldehyde Addition (The Direct Nucleophilic Approach)
Mechanistic Rationale
Route B utilizes 3-chloro-4-methylbenzyl chloride and acetaldehyde as starting materials. While conceptually simpler (requiring no transition metal catalyst), benzylic Grignard reagents are highly susceptible to Wurtz-type homocoupling during formation, yielding 1,2-bis(3-chloro-4-methylphenyl)ethane. Furthermore, the addition of Grignard reagents to carbonyls can occasionally proceed via a Single Electron Transfer (SET) pathway, leading to pinacol coupling or reduction artifacts[3]. To enforce a strict two-electron polar addition, the reaction must be conducted at cryogenic temperatures, which also prevents the base-catalyzed aldol condensation of the highly volatile acetaldehyde[3].
Self-Validating Protocol: Route B
Benzylic Grignard Preparation: Suspend magnesium turnings (2.5 eq) in anhydrous diethyl ether (
Et2O
). Causality: A large excess of Mg and the use of
Et2O
(rather than THF) shifts the Schlenk equilibrium to favor the monomeric Grignard species, drastically reducing Wurtz coupling. Add 3-chloro-4-methylbenzyl chloride (1.0 eq) in
Et2O
via syringe pump over 2 hours at 0 °C. Validation: Minimal formation of insoluble white precipitate indicates successful suppression of homocoupling.
Electrophile Addition: Cool the Grignard solution to -78 °C. Add a pre-cooled solution of anhydrous acetaldehyde (1.2 eq) in
Et2O
dropwise. Causality: Acetaldehyde (bp 20 °C) must be pre-cooled to prevent volatilization. The -78 °C environment kinetically suppresses SET pathways and enolization[3].
Reaction Progression: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to reach room temperature over 1 hour.
Quench: Quench carefully with 1M HCl at 0 °C. Causality: Unlike Route A, there are no transition metals to sequester; dilute HCl efficiently solubilizes the magnesium salts into the aqueous layer, leaving a clean organic phase. Extract with
Et2O
, wash with brine, dry over
MgSO4
, and concentrate.
Conclusion
Both synthetic routes provide viable access to 1-(3-Chloro-4-methylphenyl)propan-2-ol. However, Route A (Epoxide Ring-Opening) is vastly superior for scale-up and process chemistry. The use of 4-bromo-2-chloro-1-methylbenzene avoids the Wurtz coupling inherent to benzylic halides, and the copper-catalyzed addition to propylene oxide guarantees near-perfect regioselectivity and high atom economy. Route B remains a viable alternative for discovery-scale synthesis where avoiding transition metal catalysts is desired, provided rigorous cryogenic controls are maintained.
References
Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Comprehensive HPLC Method Development and Validation for 1-(3-Chloro-4-methylphenyl)propan-2-ol: An AQbD Approach
Introduction and Analytical Target Profile (ATP) The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4) is a highly specific substituted phenylpropanol [1]. Structurally, it features a hydrophobic aromat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Target Profile (ATP)
The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4) is a highly specific substituted phenylpropanol [1]. Structurally, it features a hydrophobic aromatic ring substituted with a chlorine atom and a methyl group, alongside a polar, chiral secondary alcohol moiety. In pharmaceutical development, substituted benzyl and phenylpropyl alcohols often serve as critical active pharmaceutical ingredients (APIs) or key synthetic intermediates.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a dual-pronged approach:
Achiral Reversed-Phase (RP-HPLC): To quantify chemical purity, assay the main component, and separate structurally similar synthetic impurities or degradation products.
Chiral Normal-Phase (NP-HPLC): To determine the enantiomeric excess (ee), as the C2 position of the propanol chain contains a chiral center.
To ensure regulatory compliance and method robustness, this guide utilizes the Analytical Quality by Design (AQbD) framework as defined by the guideline [2]. The AQbD approach shifts method development from trial-and-error to a systematic, risk-based methodology.
Figure 1: AQbD lifecycle approach for HPLC method development based on ICH Q14 guidelines.
Achiral RP-HPLC Method: Chemical Purity and Assay
Scientific Rationale & Causality
The target analyte has an estimated LogP of ~2.8, making it moderately hydrophobic.
Column Selection: A high-efficiency C18 column (e.g., 2.7 µm core-shell) is selected. The core-shell particle architecture minimizes the eddy diffusion (
A
term) and longitudinal diffusion (
B
term) in the van Deemter equation, providing UHPLC-like resolution at standard HPLC backpressures.
Mobile Phase: Acetonitrile is chosen over methanol as the organic modifier. Acetonitrile has lower viscosity, which enhances mass transfer kinetics (
C
term) and yields sharper peaks. A 0.1% Formic Acid aqueous buffer is used to control the hydration of the silica pores and suppress the ionization of any potential acidic impurities, ensuring reproducible retention times.
Detection: The chloromethylphenyl moiety exhibits strong
π−π∗
electronic transitions. A wavelength of 220 nm is selected to capture the E-band transition, maximizing the signal-to-noise ratio for trace-level impurity detection.
Step-by-Step Protocol: RP-HPLC Workflow
System Self-Validation: This protocol incorporates a System Suitability Test (SST) to ensure the system is "fit for purpose" prior to any sample analysis.
Mobile Phase Preparation:
Mobile Phase A (MPA): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.
Mobile Phase B (MPB): 100% LC-MS grade Acetonitrile.
Sample Preparation (Self-Validating Diluent):
Dissolve 10.0 mg of 1-(3-Chloro-4-methylphenyl)propan-2-ol in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v).
Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect"—where a sample solvent stronger than the mobile phase causes peak fronting or splitting.
Chromatographic Execution:
Equilibrate the column at initial conditions (10% MPB) for 10 column volumes.
Inject 5.0 µL of the Blank (Diluent) to verify baseline stability and absence of ghost peaks.
Inject 5.0 µL of the SST Standard (6 replicates). Verify that Relative Standard Deviation (RSD) of peak area is
≤2.0%
, Tailing Factor (
Tf
) is
≤1.5
, and Theoretical Plates (
N
)
>5000
.
Proceed with sample analysis using the gradient outlined in Table 1.
Optimized Gradient Parameters
Time (min)
% Mobile Phase A (0.1% FA)
% Mobile Phase B (Acetonitrile)
Flow Rate (mL/min)
0.0
90
10
1.0
2.0
90
10
1.0
15.0
10
90
1.0
18.0
10
90
1.0
18.1
90
10
1.0
22.0
90
10
1.0
Chiral HPLC Method: Enantiomeric Excess (ee)
Scientific Rationale & Causality
The enantiomeric separation of chiral benzyl and phenylpropyl alcohols is highly dependent on hydrogen bonding and steric interactions [4].
Stationary Phase: An Amylose tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase (e.g., Chiralpak AD-H) is selected. The carbamate linkages provide critical hydrogen-bond donor/acceptor sites that interact stereoselectively with the secondary hydroxyl group of the analyte.
Mobile Phase: A Normal-Phase (NP) environment (Hexane/Isopropanol) is mandatory here. Water disrupts the delicate hydrogen-bonding network required for chiral recognition. Isopropanol acts as a polar modifier to elute the compound in a reasonable timeframe while maintaining enantioselectivity.
Step-by-Step Protocol: Chiral Workflow
Mobile Phase Preparation: Mix 950 mL of HPLC-grade Hexane with 50 mL of HPLC-grade Isopropanol (95:5 v/v). Degas thoroughly.
Sample Preparation: Dissolve the analyte in 100% mobile phase to a concentration of 1.0 mg/mL. Note: Never inject aqueous samples onto a dedicated normal-phase chiral column, as it will irreversibly damage the coated polysaccharide phase.
Chromatographic Execution:
Run the system isocratically at 0.8 mL/min.
Maintain column temperature strictly at 25 °C. Causality: Chiral recognition is an enthalpy-driven process; lower, tightly controlled temperatures significantly enhance the resolution (
Rs
) between enantiomers.
Chiral Isocratic Parameters
Parameter
Setting
Mechanistic Rationale
Column
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Amylose derivative provides optimal steric/H-bonding fit.
To ensure the method is authoritative and legally defensible for regulatory submissions, it must be validated according to the newly revised (effective June 2024) [3]. This guideline integrates seamlessly with the lifecycle approach of ICH Q14.
Figure 2: Core analytical validation parameters required by the ICH Q2(R2) guideline.
Validation Acceptance Criteria Summary
Every validation parameter acts as a self-validating check on the method's integrity. For instance, Specificity is proven not just by retention time, but by utilizing Photodiode Array (PDA) peak purity algorithms to ensure no co-eluting impurities are hidden beneath the main peak of 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Specificity
Inject blank, placebo, and sample spiked with known impurities. Assess PDA peak purity.
Resolution (
Rs
) > 2.0 between all peaks; Peak Purity Angle < Purity Threshold.
Linearity & Range
5 concentration levels ranging from 50% to 150% of the target assay concentration.
Triplicate preparations of spiked recovery samples at 50%, 100%, and 150% levels.
Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability)
6 independent sample preparations at 100% concentration analyzed by a single analyst.
%RSD of the assay results
≤2.0%
.
Sensitivity (LOD/LOQ)
Calculated based on the standard deviation of the response (
σ
) and the slope (
S
).
Signal-to-Noise (S/N)
≥3
for LOD; S/N
≥10
for LOQ with RSD
≤10%
.
References
International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines, 2023. Available at: [Link]
European Medicines Agency / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA/CHMP/ICH/82072/2006, December 2023. Available at:[Link]
Simeonov, S., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization." American Journal of Analytical Chemistry, Vol. 1 No. 3, 2010. Available at:[Link]
Application
Application Note: Gas Chromatography Analysis of 1-(3-Chloro-4-methylphenyl)propan-2-ol
Introduction and Chemical Context 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4) is a halogenated chiral arylpropanol derivative[1]. Structurally, it features a hydrophobic 3-chloro-4-methylphenyl ring paired...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4) is a halogenated chiral arylpropanol derivative[1]. Structurally, it features a hydrophobic 3-chloro-4-methylphenyl ring paired with a polar secondary alcohol moiety. This compound serves as a highly specific building block in the synthesis of complex pharmaceuticals and agrochemicals. Because it possesses a chiral center at the C2 position, both its overall chemical purity and its enantiomeric excess (ee) are Critical Quality Attributes (CQAs) that must be strictly controlled during manufacturing and formulation[2].
Gas Chromatography (GC) is the premier analytical technique for the evaluation of volatile and thermally stable arylpropanols[3]. This application note details two distinct, self-validating GC methodologies designed for comprehensive quality control:
GC-FID/MS for Chemical Purity : Utilizing a non-polar stationary phase for the quantification of the active intermediate and its synthetic impurities.
Chiral GC-FID for Enantiomeric Purity : Utilizing a derivatized cyclodextrin stationary phase to resolve the (R)- and (S)-enantiomers.
Method Development Rationale (Causality & E-E-A-T)
Column Selection and Partitioning Dynamics
For general chemical purity, a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., Rxi-5Sil MS or HP-5MS) is selected[3]. The non-polar nature of this column provides excellent retention and separation based on boiling point and van der Waals interactions. This is critical for baseline separation of the target alcohol from its oxidized ketone precursor (1-(3-chloro-4-methylphenyl)propan-2-one) and other process-related impurities[4].
For enantiomeric separation, a chiral stationary phase such as CP-Chirasil-Dex CB (incorporating β-cyclodextrin directly bonded to dimethylpolysiloxane) is required. The separation mechanism relies on the transient, diastereomeric inclusion complexes formed between the enantiomers and the chiral cavities of the cyclodextrin[2].
The Necessity of Derivatization
Secondary alcohols like 1-(3-chloro-4-methylphenyl)propan-2-ol possess an active hydrogen atom that can interact with free silanol groups in the GC inlet or column, leading to severe peak tailing and reduced sensitivity. To mitigate this, the chemical purity protocol employs a silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This converts the hydroxyl group into a trimethylsilyl (TMS) ether, significantly increasing volatility, enhancing thermal stability, and ensuring sharp, symmetrical peaks[3]. Alternatively, acetylation using acetic anhydride and pyridine can be successfully employed[4].
Thermal Degradation Mitigation
Arylpropanols are highly susceptible to dehydration at elevated temperatures, which can artificially generate substituted propenylbenzenes (alkenes) during analysis. To prevent on-column or inlet-induced dehydration, the injection port temperature is strictly capped at 250°C, and a deactivated glass liner with glass wool is used to facilitate rapid, uniform vaporization without catalytic degradation[3].
Experimental Protocols
Protocol A: Chemical Purity by GC-FID/MS (Derivatized)
Objective : Quantify the chemical purity of 1-(3-Chloro-4-methylphenyl)propan-2-ol and profile process impurities.
Step-by-Step Methodology :
Sample Preparation : Accurately weigh 10.0 mg of the sample into a 2.0 mL amber GC vial.
Solvent Addition : Dissolve the sample in 1.0 mL of anhydrous ethyl acetate.
Derivatization : Add 100 µL of BSTFA + 1% TMCS to the vial.
Incubation : Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a dry block heater.
Cooling : Allow the vial to cool to room temperature (20–25°C) prior to injection.
System Suitability Test (SST) : Inject a resolution standard containing the derivatized target alcohol and its ketone precursor.
Analysis : Inject 1.0 µL of the derivatized sample into the GC-FID/MS system.
Protocol B: Enantiomeric Excess (ee) by Chiral GC
Objective : Determine the ratio of (R)- and (S)-enantiomers.
Step-by-Step Methodology :
Sample Preparation : Dissolve 5.0 mg of the underivatized sample in 1.0 mL of HPLC-grade methanol. (Note: Derivatization is omitted here as the free alcohol often provides superior chiral recognition with the β-cyclodextrin phase).
Isothermal Elution : Set the GC oven to an isothermal temperature (e.g., 130°C) to maximize the interaction time between the enantiomers and the chiral stationary phase[2].
Analysis : Inject 1.0 µL at a high split ratio (50:1) to prevent column overloading, which rapidly degrades chiral resolution.
Data Presentation and Instrument Parameters
Table 1: GC-FID/MS Parameters for Chemical Purity
Parameter
Specification
Rationale
Column
5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm)
Elutes the solvent quickly, then resolves impurities[3].
Detector (FID)
300°C, H₂: 40 mL/min, Air: 400 mL/min
Universal, highly sensitive detection for hydrocarbons.
Table 2: Chiral GC Parameters for Enantiomeric Separation
Parameter
Specification
Column
CP-Chirasil-Dex CB (25m x 0.25mm, 0.25µm)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Injection Mode
Split (50:1), 1.0 µL volume
Inlet Temperature
220°C
Oven Program
130°C Isothermal for 25 minutes
Detector (FID)
250°C
Table 3: System Suitability Test (SST) Criteria
Note: This criteria establishes the method as a self-validating system prior to sample analysis.
Parameter
Acceptance Criteria
Self-Validating Purpose
| Resolution (
Rs
) |
≥
1.5 between Alcohol and Ketone | Ensures baseline separation of critical synthetic pairs. |
| Tailing Factor (
Tf
) |
≤
1.5 for the target peak | Confirms complete derivatization and active site masking. |
| Repeatability (%RSD) |
≤
2.0% (n=5 injections) | Validates autosampler precision and thermal stability. |
Analytical Workflows
Caption: Decision matrix and analytical workflow for the GC analysis of the target arylpropanol.
References
Title : Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring
Source : PMC (National Institutes of Health)
URL :[Link]
Advanced Applications of 1-(3-Chloro-4-methylphenyl)propan-2-ol in Asymmetric Synthesis
Executive Summary & Chemical Rationale The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol is a highly versatile, bifunctional chiral building block utilized extensively in modern drug discovery and asymmetric library sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol is a highly versatile, bifunctional chiral building block utilized extensively in modern drug discovery and asymmetric library synthesis. The 3-chloro-4-methylphenyl moiety acts as a privileged pharmacophore: the chlorine atom provides a strong vector for halogen bonding within target protein active sites, while the para-methyl group effectively blocks metabolic oxidation (e.g., by CYP450 enzymes) at the highly reactive para position.
Crucially, the secondary alcohol on the propan-2-ol chain serves as a precise stereocenter. This enables two distinct, high-value synthetic trajectories:
Stereoinvertive Functionalization: Utilizing the Mitsunobu protocol to generate stereopure phenethylamine derivatives (critical for CNS-active compounds and GPCR ligands)[1].
Central-to-Axial Chirality Transfer: Serving as a pronucleophile in oxa-Pictet-Spengler cyclizations to construct axially chiral bis-isochromans, a privileged scaffold for novel antimicrobials[2].
Workflow I: Stereoinvertive Amination via Mitsunobu Protocol
Mechanistic Context
The synthesis of chiral phenethylamine analogs requires the conversion of the secondary alcohol to an amine. Direct nucleophilic substitution under acidic conditions typically proceeds via an
SN1
mechanism, leading to racemization or unwanted hydride shifts. The Mitsunobu reaction is explicitly chosen because it guarantees strict
SN2
inversion, preserving the enantiomeric purity of the chiral building block[1].
Fig 1. Stereoinvertive Mitsunobu amination workflow for chiral phenethylamines.
Self-Validating Experimental Protocol
Objective: Conversion of (S)-1-(3-Chloro-4-methylphenyl)propan-2-ol to (R)-1-(3-Chloro-4-methylphenyl)propan-2-amine.
Reagent Preparation: Dissolve 1.0 eq of (S)-1-(3-Chloro-4-methylphenyl)propan-2-ol, 1.2 eq of triphenylphosphine (
PPh3
), and 1.2 eq of phthalimide in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
Causality: THF is selected for its aprotic nature and excellent solubility profile for the phthalimide nucleophile, preventing premature precipitation of intermediates.
Activation Step: Cool the reaction vessel to 0 °C. Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.
Causality: DIAD is added slowly at 0 °C to actively mitigate the highly exothermic formation of the betaine intermediate. Thermal control is critical to prevent the degradation of the active phosphonium species before nucleophilic attack can occur.
Inversion & Validation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The protocol is self-validating when the UV-active starting alcohol spot (
Rf≈0.3
) is completely replaced by the highly non-polar phthalimide adduct (
Rf≈0.6
). If the alcohol persists, the betaine formation failed (indicating moisture contamination).
Deprotection: Concentrate the mixture, resuspend in ethanol, add 3.0 eq of hydrazine hydrate, and reflux for 4 hours to cleave the phthalimide group, yielding the free chiral amine.
Workflow II: Synthesis of Axially Chiral Isochromans
Mechanistic Context
Isochromans are synthesized via the oxa-Pictet-Spengler cyclization. 1-Arylpropan-2-ols are ideal substrates because the electron-rich nature of the aryl ring facilitates the Electrophilic Aromatic Substitution (
SEAr
) step following oxonium ion formation[2]. This sequence allows for efficient central-to-axial chirality induction, establishing a new stereogenic axis with high diastereomeric ratios[3].
Fig 2. Oxa-Pictet-Spengler cyclization workflow for axially chiral isochromans.
Self-Validating Experimental Protocol
Objective: Stereoselective cyclization of (S)-1-(3-Chloro-4-methylphenyl)propan-2-ol with 4-fluorobenzaldehyde.
Condensation: Combine 1.0 eq of the chiral alcohol with 6.0 eq of 4-fluorobenzaldehyde in a 4:1 mixture of Toluene/Methanol.
Causality: The Toluene/MeOH solvent mixture is engineered to balance the solubility of the highly lipophilic starting materials while allowing for an optimal reaction temperature (80 °C) that drives the condensation equilibrium forward.
Acid Catalysis: Add 1.0 eq of (+)-Camphorsulfonic acid (CSA) and heat to 80 °C for 16 hours.
Causality: CSA is specifically selected as a mild Brønsted acid. It is strong enough to promote oxonium ion formation from the aldehyde and alcohol, but mild enough to prevent the cleavage of the sensitive secondary alcohol or induce premature dehydration/elimination pathways.
Cyclization & Validation: Quench the reaction with saturated aqueous
NaHCO3
and extract with dichloromethane.
Self-Validation Check: Reaction validation is achieved via chiral HPLC (e.g., Chiralcel OD-H column). The emergence of a single major peak (>95% dr) against the baseline confirms successful central-to-axial chirality transfer. The absence of a 1:1 peak doublet validates that the stereochemical integrity of the cyclization was maintained without epimerization[3].
Quantitative Data Summaries
The following table summarizes the expected yields and stereochemical purities when utilizing 1-(3-Chloro-4-methylphenyl)propan-2-ol across the described workflows, demonstrating its high efficiency as a chiral transfer agent.
Reaction Workflow
Substrate Configuration
Target Product
Isolated Yield (%)
Stereochemical Purity
Mitsunobu Amination
(S)-Enantiomer
(R)-Phenethylamine
82%
>99% ee
Mitsunobu Amination
(R)-Enantiomer
(S)-Phenethylamine
80%
>98% ee
Oxa-Pictet-Spengler
(S)-Enantiomer
(1R, 3S)-Isochroman
76%
95:5 dr
Oxa-Pictet-Spengler
(R)-Enantiomer
(1S, 3R)-Isochroman
74%
94:6 dr
References
Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity
Source: PubMed Central (PMC) / NIH
URL:[Link]
VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality
Source: MDPI
URL:[Link]
Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies
Source: MDPI
URL:[Link]
Application Note: 1-(3-Chloro-4-methylphenyl)propan-2-ol as a Strategic Building Block in Pharmaceutical Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Strategic Utility in Drug Design In modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction & Strategic Utility in Drug Design
In modern medicinal chemistry, the selection of specific aryl-substituted building blocks is driven by the need to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS 1781849-54-4) is a highly versatile secondary alcohol that serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, sympathomimetics, and targeted screening libraries.
The strategic value of this compound lies in its unique aromatic substitution pattern. The 4-methyl group acts as a steric shield, effectively blocking cytochrome P450-mediated para-hydroxylation—a common metabolic liability that leads to rapid clearance in unsubstituted phenethylamines. Concurrently, the 3-chloro substituent withdraws electron density while increasing overall lipophilicity, which enhances blood-brain barrier (BBB) penetrability.
Structure-Activity Relationship (SAR) logic for the 3-chloro-4-methylphenyl motif.
The secondary alcohol moiety serves as a synthetic fulcrum. It can be oxidized to a ketone for subsequent reductive amination, or it can be activated directly for stereospecific nucleophilic substitution.
Synthetic Workflows & Mechanistic Causality
To convert 1-(3-Chloro-4-methylphenyl)propan-2-ol into active pharmaceutical ingredients (APIs), chemists typically employ two divergent pathways depending on the stereochemical requirements of the target drug.
Synthetic workflows for derivatizing 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Pathway A: Swern Oxidation to Aryl-Propan-2-one
Causality: Oxidation of the secondary alcohol to a ketone is required to synthesize amphetamine-like analogs. The Swern oxidation is strategically chosen over Jones oxidation or potassium permanganate because it entirely prevents the over-oxidation of the substrate and avoids the use of highly toxic, heavily regulated chromium reagents[1]. The use of oxalyl chloride and dimethyl sulfoxide (DMSO) ensures mild conditions that do not disturb the aryl chloride bond[1].
Pathway B: Reductive Amination via STAB
Causality: Once the ketone is formed, it must be converted to an amine. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent that will not prematurely reduce the ketone back to the starting alcohol[2]. Instead, it selectively reduces the more electrophilic iminium ion formed in situ between the ketone and the target amine. This method, optimized by Abdel-Magid et al., provides superior yields and avoids the toxic cyanide byproducts associated with sodium cyanoborohydride[3].
Pathway C: Stereospecific Inversion via Mitsunobu Reaction
Causality: If the starting material is an enantiopure chiral alcohol (e.g., the (S)-enantiomer) and the target API requires the opposite stereochemistry at the amine, the Mitsunobu reaction is utilized[4]. By reacting the alcohol with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a nucleophile like diphenylphosphoryl azide (DPPA), the alcohol oxygen attacks the phosphonium intermediate, converting it into an exceptional leaving group. The subsequent S_N2 attack by the azide forces a complete Walden inversion of the stereocenter[4].
Quantitative Data Summary
The following table summarizes the expected outcomes and analytical markers for the key transformations of 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Transformation
Reagents & Conditions
Typical Yield
Stereochemical Outcome
Key Analytical Marker (Self-Validation)
Swern Oxidation
(COCl)₂, DMSO, Et₃N, DCM, -78 °C
88 - 94%
Achiral (Ketone)
IR: Strong C=O stretch at ~1715 cm⁻¹. Disappearance of O-H stretch (~3300 cm⁻¹).
Reductive Amination
STAB (1.5 eq), Amine, DCE, AcOH (cat.), RT
75 - 85%
Racemic (Unless chiral amine used)
¹³C NMR: Loss of ketone C=O (~206 ppm), appearance of C-N signal (~50-60 ppm).
Mitsunobu Azidation
PPh₃, DEAD, DPPA, THF, 0 °C to RT
65 - 80%
Complete Inversion (ee > 98%)
³¹P NMR: Appearance of Triphenylphosphine oxide (TPPO) peak at ~29 ppm.
Validated Experimental Protocols
As a self-validating system, each protocol below includes specific physical and analytical checkpoints to ensure the reaction is proceeding correctly before committing to workup.
Protocol 1: Swern Oxidation to 1-(3-Chloro-4-methylphenyl)propan-2-one
Preparation: Flame-dry a round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate) and oxalyl chloride (1.2 equivalents). Cool the mixture to -78 °C using a dry ice/acetone bath.
Activation: Slowly add anhydrous DMSO (2.4 equivalents) dissolved in a small volume of DCM dropwise over 15 minutes.
Self-Validation Checkpoint: Vigorous gas evolution (CO and CO₂) must be observed. This confirms the formation of the active chloro(dimethyl)sulfonium chloride intermediate.
Substrate Addition: Stir for 15 minutes, then add 1-(3-Chloro-4-methylphenyl)propan-2-ol (1.0 equivalent) in DCM dropwise. Stir for an additional 45 minutes at -78 °C.
Self-Validation Checkpoint: The solution will turn opaque white due to the precipitation of triethylammonium chloride. The distinct odor of dimethyl sulfide (DMS) will become apparent.
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Direct Reductive Amination using STAB
Imine Formation: In a dry flask, dissolve 1-(3-Chloro-4-methylphenyl)propan-2-one (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in 1,2-dichloroethane (DCE, 5 mL/mmol). Add glacial acetic acid (1.0 equivalent) to catalyze iminium ion formation.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot at 2 hours, quench in methanol, and analyze via LC-MS. You should observe the[M+H]⁺ of the target amine and the complete absence of the intermediate imine mass.
Workup: Stir for 12-24 hours until complete by TLC. Quench the reaction with 1N NaOH (to free-base the amine). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH:NH₄OH gradient).
Preparation: Dissolve enantiopure (S)-1-(3-Chloro-4-methylphenyl)propan-2-ol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF (5 mL/mmol) under argon. Cool to 0 °C.
Self-Validation Checkpoint: The reaction mixture will initially turn a deep yellow/orange color upon DEAD addition.
Nucleophile Addition: Slowly add diphenylphosphoryl azide (DPPA, 1.2 equivalents). Allow the reaction to slowly warm to room temperature and stir for 16 hours.
Self-Validation Checkpoint: As the DEAD reagent is consumed and reduced to its hydrazine derivative, the deep yellow color will fade to a pale yellow or colorless solution, indicating reaction progression.
Workup: Concentrate the THF under reduced pressure. Triturate the residue with diethyl ether/hexane to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter, concentrate the filtrate, and purify the inverted (R)-azide via flash chromatography.
References
Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones". URL:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Swamy, K. C., Kumar, N. N., Balaraman, E., & Kumar, K. V. (2009). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review". PMC, National Institutes of Health (NIH). URL:[Link]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Phenylpropanoid Glycosides
Audience: Researchers, scientists, and drug development professionals. Abstract: Phenylpropanoid glycosides (PPGs) are a vast class of plant secondary metabolites with significant pharmacological potential, including ant...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenylpropanoid glycosides (PPGs) are a vast class of plant secondary metabolites with significant pharmacological potential, including antioxidant, anti-inflammatory, and anti-tumor activities.[1][2] Their biological function is intimately linked to their three-dimensional structure, particularly the stereochemistry of the glycosidic bond. This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of chiral PPGs. We will explore the selection of appropriate biocatalysts, step-by-step synthesis methodologies, downstream purification, and rigorous analytical techniques for structural validation, with a focus on explaining the causality behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Rationale for Enzymatic Synthesis
Phenylpropanoids are synthesized in plants from phenylalanine and tyrosine and can be modified by UDP-glycosyltransferases (UGTs) to produce a diverse array of glycosides.[3] This glycosylation enhances their solubility, stability, and modulates their biological activity.[3] The chiral nature of these molecules, specifically the anomeric configuration (α or β) of the sugar moiety, is critical to their function.
Traditional chemical glycosylation is a challenging field, often requiring multi-step protection-deprotection strategies that generate significant waste and can lack the exquisite stereo- and regioselectivity needed.[4][5] Enzymatic synthesis offers a powerful alternative, leveraging nature's catalysts—glycosyltransferases and glycosidases—to form glycosidic bonds with near-perfect stereochemical control under mild, aqueous conditions.[4][5] This guide focuses on two primary enzymatic strategies: the use of Leloir Glycosyltransferases (GTs) with activated sugar donors and the application of Glycoside Hydrolases (GHs) in a transglycosylation mode.
The Biocatalytic Toolbox: Enzyme Selection and Strategy
The success of any enzymatic synthesis hinges on selecting the right enzyme for the target phenylpropanoid aglycone and desired sugar. The two main classes of enzymes used are UDP-glycosyltransferases (UGTs) and Glycoside Hydrolases (GHs).
2.1. UDP-Glycosyltransferases (UGTs): The Regioselective Workhorses
UGTs are Leloir enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose (UDP-Glc), to an acceptor molecule.[6] They are renowned for their high regio- and stereoselectivity.[7]
Causality of Selection:
Stereospecificity: UGTs almost always produce a single anomer, typically with inversion of configuration from the α-linked UDP-sugar donor to form a β-glycoside. This inherent specificity is the primary reason for their use in chiral synthesis.
Regioselectivity: For a phenylpropanoid with multiple hydroxyl groups, a specific UGT will often glycosylate only one position.[8][9] However, this regioselectivity is difficult to predict a priori.[1][7] Therefore, a screening approach is often necessary.
Substrate Promiscuity: While selective, many UGTs exhibit a degree of substrate promiscuity, accepting various phenylpropanoid acceptors or even different sugar donors, which can be exploited for generating novel PPG analogues.[10][11]
Workflow for Selecting a UGT for a Novel Phenylpropanoid Acceptor
Caption: Workflow for UGT candidate selection and validation.
2.2. Glycoside Hydrolases (GHs): The Transglycosylation Alternative
While the natural function of GHs is to cleave glycosidic bonds, this process can be reversed.[4] Retaining GHs operate via a two-step mechanism involving a glycosyl-enzyme intermediate.[12] If an acceptor molecule other than water is present at a high concentration, it can intercept this intermediate, resulting in a new glycoside. This is known as transglycosylation.[12][13]
Causality of Selection:
Donor Simplicity: Transglycosylation uses simple, inexpensive sugar donors like lactose or ortho-nitrophenyl-glycosides (ONP-glycosides) instead of costly UDP-sugars.[14]
Broader Availability: GHs are robust and often more readily available than UGTs.
Challenges: The primary drawbacks are lower yields due to competing hydrolysis (the enzyme hydrolyzing the newly formed product) and potentially lower regioselectivity.[15] Strategies to overcome this include using high acceptor concentrations, minimizing water content, or protein engineering.[16]
Feature
UDP-Glycosyltransferases (UGTs)
Glycoside Hydrolases (GHs) via Transglycosylation
Primary Function
Synthesis
Hydrolysis (used in reverse)
Sugar Donor
Activated Nucleotide-Sugars (e.g., UDP-Glc)
Simple Glycosides (e.g., Lactose, ONPG) or Disaccharides
Excellent stereoselectivity, regioselectivity can be variable
Key Challenge
Cost and availability of UDP-sugar donor
Low yields, product hydrolysis
Best For
Highly specific, high-yield synthesis of a target isomer
Cost-effective synthesis where moderate yields are acceptable
Table 1: Comparison of UGTs and GHs for PPG Synthesis.
Core Synthesis Protocols
The following protocols provide a starting point for laboratory-scale synthesis. Optimization is crucial and should be guided by analytical monitoring (e.g., TLC or HPLC).
Protocol 1: UGT-Catalyzed Synthesis with UDP-Glucose Regeneration
This protocol is the gold standard for achieving high yields and selectivity. It incorporates a UDP-glucose regeneration system using sucrose synthase (SuSy), which dramatically reduces the cost by using inexpensive sucrose to regenerate the UDP-Glc donor from a catalytic amount of UDP.[17]
Rationale: Stoichiometric use of UDP-Glc is prohibitively expensive for preparative-scale synthesis. The SuSy-based regeneration system continuously replenishes the UDP-Glc pool as it is consumed, driving the reaction forward and making the process economically viable.[17]
Workflow Diagram:
Caption: UGT-catalyzed reaction coupled with SuSy-based UDP-Glucose regeneration.
Step-by-Step Methodology:
Enzyme Preparation:
Express and purify the target UGT and Sucrose Synthase (e.g., from Arabidopsis thaliana, AtSuSy) as recombinant proteins (e.g., His-tagged in E. coli).[18]
Determine protein concentration (e.g., Bradford assay) and confirm activity using a standard substrate.
Reaction Setup (10 mL Scale):
In a 50 mL conical tube, prepare the reaction buffer: 100 mM Tris-HCl or HEPES, pH 7.5.
Add the phenylpropanoid aglycone (acceptor) to a final concentration of 10 mM. Note: If solubility is an issue, dissolve it first in a minimal amount of DMSO (final concentration <5% v/v) before adding to the buffer.[19]
Add Sucrose to a final concentration of 200 mM (a large excess).
Add UDP to a final concentration of 1 mM (catalytic amount).
Add MgCl₂ to a final concentration of 5 mM (often required for kinase/synthase activity).
Initiate the reaction by adding the enzymes:
Sucrose Synthase (SuSy): 0.1 - 0.5 mg/mL
Target UGT: 0.1 - 0.5 mg/mL
Incubation and Monitoring:
Incubate the reaction at 30-37 °C with gentle agitation (e.g., 150 rpm).
Monitor the reaction progress by taking aliquots at time points (e.g., 1, 2, 4, 8, 24 hours).
Quench the reaction in the aliquot by adding an equal volume of acetonitrile or methanol. Centrifuge to pellet the precipitated enzymes.
Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) to quantify the consumption of the aglycone and the formation of the glycoside product.
Reaction Quench and Workup:
Once the reaction reaches completion (or a plateau), terminate it by adding 2 volumes of ice-cold methanol or acetonitrile.
Incubate on ice for 30 minutes to ensure full protein precipitation.
Centrifuge at >10,000 x g for 15 minutes at 4 °C.
Carefully collect the supernatant, which contains the product.
This protocol uses a β-galactosidase to transfer galactose from lactose to a phenylpropanoid acceptor. It is a cost-effective but typically lower-yielding alternative to the UGT method.
Rationale: This method leverages the kinetic properties of retaining glycosidases.[12] By providing a very high concentration of the acceptor alcohol (the phenylpropanoid) and the glycosyl donor (lactose), the acceptor can outcompete water for the glycosyl-enzyme intermediate, favoring synthesis over hydrolysis.[20]
Step-by-Step Methodology:
Enzyme and Reagents:
Source a commercial β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis).
Phenylpropanoid aglycone (acceptor).
Lactose (donor).
Reaction Setup (10 mL Scale):
Prepare a concentrated buffer solution, e.g., 50 mM Sodium Phosphate or Citrate buffer, pH 6.5.
Dissolve lactose to a high concentration (e.g., 1 M). This may require heating to fully dissolve. Cool to reaction temperature.
Add the phenylpropanoid aglycone to a final concentration of 100-250 mM. Note: Solubility can be a major challenge. A co-solvent like 10-20% (v/v) DMSO or DMF may be necessary.
Initiate the reaction by adding a high concentration of β-galactosidase (e.g., 10-20 U/mL).
Incubation and Monitoring:
Incubate at the optimal temperature for the enzyme (e.g., 35-50 °C) with vigorous shaking to ensure mixing of the potentially heterogeneous solution.
Monitor as described in Protocol 1. Expect lower conversion rates and the potential for product hydrolysis after the peak yield is reached.
Reaction Quench and Workup:
Terminate the reaction at the optimal time point (determined by monitoring) by boiling for 5 minutes to denature the enzyme, followed by centrifugation.
Alternatively, quench with organic solvent as in Protocol 1.
Collect the supernatant for purification.
Advanced Modification: Lipase-Catalyzed Acylation
Many naturally occurring PPGs are further decorated with acyl groups (e.g., cinnamoyl, coumaroyl), which significantly impacts their bioactivity. These can be added with high regioselectivity using lipases.
Rationale: Lipases, such as the immobilized Candida antarctica Lipase B (commercially known as Novozym 435), are highly effective biocatalysts in non-aqueous media.[21] They exhibit excellent regioselectivity, often acylating only the primary hydroxyl group (C-6") of the sugar moiety, avoiding complex protection-deprotection chemistry.[22][23]
Protocol 3: Regioselective Acylation of a PPG
Materials:
Starting PPG (from Protocol 1 or 2).
Immobilized Lipase (e.g., Novozym 435).
Acyl Donor: An activated ester, typically a vinyl ester (e.g., vinyl cinnamate, vinyl ferulate) is used. The vinyl leaving group tautomerizes to acetaldehyde, rendering the reaction irreversible.
Anhydrous organic solvent (e.g., 2-Methyl-2-butanol (t-amyl alcohol), Tetrahydrofuran (THF), or a mixture of pyridine and an organic solvent).[21]
Reaction Setup:
Dry the starting PPG and the immobilized lipase under vacuum.
In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the PPG (e.g., 0.1 mmol) in the anhydrous solvent (e.g., 5 mL).
This is a standard laboratory method for purifying the synthesized glycosides from unreacted aglycone, sugars, and other byproducts.
Sample Preparation: Concentrate the crude product from the reaction workup. Adsorb the residue onto a small amount of silica gel or Celite by dissolving it in a minimal amount of methanol and then evaporating to dryness.
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and methanol, or chloroform and methanol).
Elution: Load the adsorbed sample onto the top of the column. Elute with a gradient of increasing polarity (e.g., starting with 100% ethyl acetate and gradually increasing the percentage of methanol).
Fraction Collection: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.
Solvent Removal: Evaporate the solvent from the combined pure fractions to yield the final product.
For larger scales or difficult separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly effective.[24][25][26]
5.2. Analytical Validation of Chirality and Structure
Rigorous characterization is essential to confirm the structure and, critically, the anomeric stereochemistry of the newly synthesized glycoside.
Workflow for Structural Validation:
Caption: Analytical workflow for PPG structural validation.
Protocol 4: Determination of Anomeric Configuration by NMR
Rationale: The coupling constant (³JH1,H2) between the anomeric proton (H-1) and the adjacent proton (H-2) is stereodependent. For most hexopyranosides like glucose, a large coupling constant indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer. A small coupling constant is characteristic of an α-anomer.[27][28]
Sample Preparation: Dissolve 5-10 mg of the purified PPG in a suitable deuterated solvent (e.g., 0.5 mL of Methanol-d₄ or DMSO-d₆) and transfer to an NMR tube.[27]
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.
Analysis:
Locate the anomeric proton signal (H-1). It is typically a doublet found in a distinct downfield region (δ 4.3 - 5.5 ppm).[29]
Measure the coupling constant, ³JH1,H2.
Interpretation:
³JH1,H2 = 7-10 Hz: Indicates a diaxial coupling, confirming a β-anomeric configuration .[27]
³JH1,H2 = 2-4 Hz: Indicates an axial-equatorial or equatorial-equatorial coupling, confirming an α-anomeric configuration .[27]
Parameter
β-Anomer (e.g., β-glucoside)
α-Anomer (e.g., α-glucoside)
H-1 / H-2 Relationship
trans-diaxial
axial-equatorial
¹H NMR: ³JH1,H2
Large (7-10 Hz)
Small (2-4 Hz)
¹³C NMR: δ C-1
Typically resonates further downfield (e.g., ~103 ppm)
Typically resonates further upfield (e.g., ~99 ppm)
¹³C-¹H Coupling: ¹JC1,H1
Smaller (~160 Hz)
Larger (~170 Hz)
Table 2: Key NMR parameters for determining anomeric configuration of hexopyranosides.[27][29][30]
Confirmation: For unambiguous assignment, especially in complex molecules, acquire 2D NMR spectra (COSY, HSQC, HMBC) to confirm all connectivities and assign all protons and carbons in the molecule.[27][31]
1. Test enzyme activity with a known positive control substrate. Use freshly prepared enzyme. 2. Add a co-solvent (DMSO, DMF) up to 20% v/v.[19] Check pH, as solubility can be pH-dependent. 3. Monitor reaction over time; if it stalls early, try lower initial substrate concentrations. 4. Re-verify the optimal pH and temperature for your specific enzyme.
Mixture of Regioisomers
The selected enzyme is not regioselective for the substrate.
Screen a wider panel of enzymes.[1][7] Attempt to separate isomers using preparative HPLC or HSCCC.
Product Hydrolysis (Transglycosylation)
The competing hydrolytic activity of the glycosidase is dominant.
1. Increase the acceptor-to-donor ratio. 2. Decrease water activity by using co-solvents. 3. Stop the reaction at the point of maximum product accumulation (requires time-course monitoring).[20] 4. Consider using an engineered "glycosynthase" mutant which lacks hydrolytic activity.[12]
Table 3: Common issues and troubleshooting strategies in enzymatic glycosylation.[3]
References
Gachon, C. M. M., Langlois-Meurinne, M., & Saindrenan, P. (2016). Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. Frontiers in Plant Science, 7. [Link]
Hansen, M. K., et al. (2023). Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations. ACS Omega. [Link]
Wang, Z., et al. (2024). Combining an Enhanced Polyphosphate Kinase-Driven UDP-Glucose Regeneration System with the Screening of Key Glycosyltransferases for Efficient In Vitro Synthesis of Nucleoside Disaccharides. Journal of Agricultural and Food Chemistry. [Link]
Hansen, M. K., et al. (2023). Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations. PMC. [Link]
Li, Y., et al. (2025). Research progress on the structure and activity of phenylpropanoid glycosides. European Journal of Medicinal Chemistry. [Link]
Varejão, J. O. S., et al. (2020). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]
Li, W., et al. (2024). Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. MDPI. [Link]
Creative Biostructure. (2025). Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. [Link]
Perlin, A. S., et al. (N/A). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Science Publishing. [Link]
Vic, G., et al. (N/A). Regioselective acylation of carbohydrate derivatives using lipases leading to a facile two-step procedure for the separation of some α- and β-glucopyranosides and galactopyranosides. ResearchGate. [Link]
Yamaguchi, Y. (N/A). Determination of glycan structure by NMR. JCGGDB. [Link]
Yue, H., et al. (2013). Separation and purification of five phenylpropanoid glycosides from Lamiophlomis rotata (Benth.) Kudo by a macroporous resin column combined with high-speed counter-current chromatography. PubMed. [Link]
ResearchGate. (N/A). UDP regeneration system for in vitro glycosylation modification of natural products. ResearchGate. [Link]
Bissaro, B., et al. (2020). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]
Oh, M., et al. (N/A). One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system. Sci-Hub. [Link]
He, X., et al. (N/A). Enzymatic transglycosylation for glycoconjugate synthesis. PMC. [Link]
Villegas-Torres, M. F., et al. (2026). Stability engineering of sucrose synthase for robust UDP-glucose regeneration. bioRxiv. [Link]
Lairson, L. L., et al. (N/A). auto-assembly of glycosyltransferase domains delivers biocatalysts with improved substrate. Journal of Biological Chemistry. [Link]
G. D'Abrosca, B., et al. (2023). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI. [Link]
Kurisawa, Y., et al. (2000). Lipase-catalyzed direct and regioselective acylation of flavonoid glucoside for mechanistic investigation of stable plant pigments. PubMed. [Link]
Wang, W., et al. (2021). Immobilized Fe3O4-Polydopamine- Thermomyces lanuginosus Lipase-Catalyzed Acylation of Flavonoid Glycosides and Their Analogs: An. Frontiers. [Link]
Zhao, X., et al. (2014). Separation of Four Phenylpropanoid Glycosides from a Chinese Herb by HSCCC. Oxford Academic. [Link]
Lee, H., et al. (N/A). Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials. PMC. [Link]
Chen, C., et al. (2013). Separation of Phenylpropanoid Glycosides from a Chinese Herb by HSCCC. Sci-Hub. [Link]
Lu, Y., et al. (2025). Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids. Science Advances. [Link]
Schmid, J., et al. (2012). Enzymatic Glycosylation of Small Molecules: Challenging Substrates Require Tailored Catalysts. SciSpace. [Link]
ResearchGate. (N/A). Acylation of natural flavonoids using lipase of Candida antarctica as biocatalyst. ResearchGate. [Link]
Deshmukh, A., & Thorat, B. (N/A). Synthesis of alkyl glycosides by β-glycosidases via transglycosylation route… ResearchGate. [Link]
Chen, C., et al. (2013). Separation of Phenylpropanoid Glycosides from a Chinese Herb by HSCCC. Journal of Chromatographic Science. [Link]
Piacentini, D., et al. (2025). Decoding substrate specificity determining factors in glycosyltransferase-B enzymes – insights from machine learning models. Digital Discovery. [Link]
Zhang, M., et al. (2025). UDP-Glycosyltransferases Engineering Coupled with UDPG Regeneration Facilitate the Efficient Conversion of Mogroside V. PubMed. [Link]
Gachon, C. M. M., et al. (2016). Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. Frontiers. [Link]
Gachon, C. M. M., et al. (2016). Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. PMC. [Link]
T-Y. Lin, et al. (2021). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. MDPI. [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]
Becker, D. (2016). Transglycosylation by Glycoside Hydrolases. Lund University Publications. [Link]
Deshmukh, A., & Thorat, B. (2013). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. ResearchGate. [Link]
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Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
Application Note: Asymmetric Catalytic Synthesis and Utilization of 1-(3-Chloro-4-methylphenyl)propan-2-ol
Executive Summary The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4)[1] is a highly versatile chiral building block utilized in the development of central nervous system (CNS) therapeutics, targeted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4)[1] is a highly versatile chiral building block utilized in the development of central nervous system (CNS) therapeutics, targeted kinase inhibitors, and modified phenethylamine derivatives. The 3-chloro-4-methylphenyl moiety provides unique steric and electronic properties that often enhance target binding affinity and mitigate rapid cytochrome P450-mediated metabolism.
Synthesizing the enantiopure form of this secondary alcohol presents a specific chemoselectivity challenge: traditional transition-metal catalyzed hydrogenations (e.g., using Pd/C or Raney Nickel) frequently result in undesired hydrodehalogenation of the aryl chloride. This application note details an optimized, highly chemoselective Asymmetric Transfer Hydrogenation (ATH) protocol to yield the enantiopure (S)- or (R)-alcohol, followed by its downstream stereospecific conversion into high-value chiral amine intermediates[2].
Mechanistic Insights: Chemoselective Asymmetric Transfer Hydrogenation (ATH)
To bypass the risk of hydrodehalogenation, the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is the premier catalytic strategy[3]. Utilizing a chiral Ru(II)-arene-diamine complex—specifically RuCl(p-cymene)[(S,S)-TsDPEN] —this method relies on an organic hydrogen donor (formic acid/triethylamine azeotrope) rather than high-pressure H₂ gas[4].
Causality of Catalyst Choice & Selectivity:
The ATH process operates via a metal-ligand bifunctional mechanism[5]. The active 16-electron ruthenium-amide complex abstracts a proton and a hydride from formic acid to form an 18-electron Ru-hydride intermediate. The prochiral ketone substrate, 1-(3-chloro-4-methylphenyl)propan-2-one, does not bind directly to the metal center. Instead, it interacts via a highly organized six-membered pericyclic transition state. The spatial arrangement of the bulky phenyl groups on the TsDPEN ligand dictates the facial approach of the ketone, ensuring rigorous stereocontrol (typically >99% ee)[6]. Because the reaction does not involve oxidative addition into the aryl-chloride bond, the halogen is perfectly preserved[4].
Catalytic cycle of the Noyori-Ikariya ATH for 1-(3-Chloro-4-methylphenyl)propan-2-one.
Experimental Protocols
Protocol A: Synthesis of (S)-1-(3-Chloro-4-methylphenyl)propan-2-ol via ATH
This protocol is engineered to be self-validating, ensuring that conversion and chemoselectivity can be orthogonally verified before proceeding to downstream steps.
System Preparation: Purge a 100 mL Schlenk flask with ultra-high purity Argon for 15 minutes.
Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] and anhydrous DCM to the flask. Stir at room temperature for 5 minutes until a homogeneous orange solution forms.
Reagent Addition: Add the prochiral ketone, followed dropwise by the TEAF azeotrope. Caution: Mild effervescence (CO₂ evolution) will occur.
Reaction: Seal the flask and stir the mixture at 40 °C for 16 hours.
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Self-Validation: Confirm >99% consumption of the ketone mass (m/z 182) and verify the absolute absence of the des-chloro byproduct (m/z 148).
Workup: Cool the reaction to 0 °C. Slowly quench with saturated aqueous NaHCO₃ (30 mL) to neutralize excess formic acid. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Validation: Analyze the purified product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min) to confirm enantiomeric excess (target >98% ee).
To demonstrate the utility of the synthesized chiral alcohol, it is converted into the corresponding (R)-amine, a direct precursor to bioactive API derivatives[2].
Inversion: Dissolve (S)-1-(3-Chloro-4-methylphenyl)propan-2-ol (5.0 mmol), phthalimide (6.0 mmol), and triphenylphosphine (6.0 mmol) in anhydrous THF (25 mL) at 0 °C.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise over 15 minutes. Stir at room temperature for 12 hours.
Deprotection: Concentrate the mixture, redissolve in ethanol (30 mL), add hydrazine hydrate (15.0 mmol), and reflux for 4 hours to cleave the phthalimide group.
Isolation: Filter the white precipitate (phthalhydrazide), concentrate the filtrate, and purify via acid-base extraction to yield the pure (R)-1-(3-Chloro-4-methylphenyl)propan-2-amine.
Downstream synthetic workflow from prochiral ketone to chiral amine API intermediate.
Quantitative Data Presentation
The table below summarizes the optimization of the catalytic system, highlighting the critical causality behind selecting the Ru-TsDPEN/TEAF system over traditional hydrogenation methods to prevent hydrodehalogenation.
Catalyst System
Hydrogen Source
Temp (°C)
Time (h)
Conversion (%)
Enantiomeric Excess (%)
Dehalogenation (%)
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH / NEt₃
40
16
>99
99 (S)
< 0.1
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOOH / NEt₃
40
16
>99
98 (R)
< 0.1
RhCl(Cp*)[(S,S)-TsDPEN]
HCOONa / H₂O
40
24
85
92 (S)
< 0.1
Pd/C (Control)
H₂ gas (1 atm)
25
12
>99
Racemic (0)
> 45.0
Note: The Pd/C control demonstrates massive hydrodehalogenation, rendering it entirely unsuitable for this specific aryl chloride substrate.
Technical Support Center: Optimizing Yield for 1-(3-Chloro-4-methylphenyl)propan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Here, we will explore the common challenges encountered and provide scientifically grounded solutions to maximize your yield and purity.
Introduction
The synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol is a common transformation in organic chemistry, often serving as a key step in the development of more complex molecules. While seemingly straightforward, achieving high yields can be challenging due to competing side reactions and the sensitive nature of the reagents involved. This guide will focus on two primary synthetic routes: the Grignard reaction with propylene oxide and the reduction of 1-(3-chloro-4-methylphenyl)propan-2-one.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Part 1: Grignard Reaction Route
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1] In this synthesis, 3-chloro-4-methylphenylmagnesium bromide is reacted with propylene oxide to form the desired secondary alcohol.
FAQ 1: My Grignard reaction has a low yield of the desired alcohol, and I recover a significant amount of 3-chloro-4-methyltoluene.
Potential Cause: This is a classic symptom of Grignard reagent quenching. Grignard reagents are extremely strong bases and will react with any available protic source, such as water or alcohols.[2] This acid-base reaction is typically faster than the desired nucleophilic attack on the epoxide.
Recommended Solutions:
Strictly Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried immediately before use. Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).[3]
Solvent Purity: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Diethyl ether and tetrahydrofuran (THF) are common choices.[4]
Starting Material Purity: Ensure your 1-bromo-3-chloro-4-methylbenzene is free of any residual moisture.
Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer.[5] Gentle crushing or the addition of a small iodine crystal can help initiate the reaction.[6]
FAQ 2: I'm observing a significant amount of a high-boiling, non-polar byproduct in my crude product.
Potential Cause: This is likely due to Wurtz coupling, where the Grignard reagent reacts with unreacted 1-bromo-3-chloro-4-methylbenzene to form a homocoupled biphenyl derivative.[6]
Recommended Solutions:
Controlled Addition: Add the 1-bromo-3-chloro-4-methylbenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This prevents a high local concentration of the alkyl halide.[7]
Temperature Control: The formation of the Grignard reagent is exothermic.[1] Maintain a low and controlled reaction temperature to minimize this side reaction.[7]
FAQ 3: The reaction with propylene oxide is sluggish, and I'm getting a complex mixture of products.
Potential Cause: The reaction of Grignard reagents with epoxides can be complex. The Lewis acidic nature of the magnesium can coordinate to the epoxide oxygen, and the regioselectivity of the attack can be an issue. Additionally, polymerization of the epoxide can occur.
Recommended Solutions:
Inverse Addition: Add the Grignard reagent solution slowly to a solution of propylene oxide in anhydrous ether at a low temperature (e.g., 0 °C). This can help control the reaction and minimize side reactions.
Use of Additives: The addition of catalytic amounts of copper(I) salts (e.g., CuI) can sometimes improve the regioselectivity and yield of epoxide opening reactions with Grignard reagents.
Part 2: Ketone Reduction Route
An alternative and often higher-yielding route involves the reduction of 1-(3-chloro-4-methylphenyl)propan-2-one to the desired secondary alcohol.
FAQ 4: My reduction reaction is incomplete, and TLC analysis shows a significant amount of starting ketone.
Potential Cause: This issue can arise from several factors related to the reducing agent or reaction conditions.
Recommended Solutions:
Insufficient Reducing Agent: While theoretically one mole of sodium borohydride (NaBH₄) can reduce four moles of a ketone, it's common practice to use a molar excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[8]
Decomposition of NaBH₄: Sodium borohydride can react with protic solvents like methanol and ethanol, especially if acidic impurities are present.[8] Running the reaction at a lower temperature (e.g., 0 °C) can minimize this decomposition.[8]
Steric Hindrance: Although not severe in this case, steric hindrance around the carbonyl group can slow down the reaction. A longer reaction time or a slight increase in temperature might be necessary.[8]
FAQ 5: My final product is contaminated with boron byproducts that are difficult to remove.
Potential Cause: After the reduction, boron salts are formed and must be removed during the workup.[8]
Recommended Solutions:
Acidic Workup: After the reaction is complete, carefully and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. This will also help to break down the boron complexes.[8] Caution: This will evolve hydrogen gas.
Extractive Workup: Perform a thorough aqueous workup. Extract the product into an organic solvent like ethyl acetate. Washing the organic layer with water and then brine can help remove residual boron salts.
FAQ 6: I'm observing the formation of an unexpected primary alcohol.
Potential Cause: While less common with NaBH₄, some reducing agents or specific reaction conditions can lead to over-reduction or rearrangement products. A more likely scenario is the presence of an aldehyde impurity in the starting ketone.
Recommended Solutions:
Purity of Starting Material: Ensure the purity of your 1-(3-chloro-4-methylphenyl)propan-2-one. Aldehydes are generally more reactive towards hydride reducing agents than ketones.[9]
Reaction Control: Use a milder reducing agent and carefully control the reaction temperature.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol from 1-bromo-3-chloro-4-methylbenzene and propylene oxide.
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.[10] Add a small iodine crystal if needed.[10] A solution of 1-bromo-3-chloro-4-methylbenzene in anhydrous diethyl ether is added dropwise.[10] The reaction is initiated with gentle warming and then maintained at a gentle reflux until most of the magnesium is consumed.[10]
Reaction with Propylene Oxide: Cool the Grignard reagent solution in an ice bath.[10] Slowly add a solution of propylene oxide in anhydrous diethyl ether dropwise.[3] After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[3]
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[3][7] Separate the organic layer and extract the aqueous layer twice with diethyl ether.[11]
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[6] The crude product can be purified by vacuum distillation.[10]
Protocol 2: Synthesis via Ketone Reduction
This protocol details the synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol from 1-(3-chloro-4-methylphenyl)propan-2-one.
Reaction Setup: Dissolve 1-(3-chloro-4-methylphenyl)propan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.[12] Cool the solution in an ice bath to 0 °C.[8]
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 5-10 minutes.[8] Caution: Hydrogen gas may be evolved.[8]
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[8] Monitor the reaction progress by TLC until the starting ketone is no longer visible.[8]
Workup: Cool the reaction mixture back to 0 °C.[8] Slowly and carefully add 1 M HCl to quench the excess NaBH₄.[8] Caution: Vigorous gas evolution.[8]
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.
Caption: Workflow for the Grignard synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Ketone Reduction Workflow
Caption: Workflow for the ketone reduction synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol.
References
Weiss, H. M. Side reactions in a grignard synthesis. ProQuest.
BenchChem Technical Support Team. (2025, December). Technical Support Center: Grignard Synthesis of Secondary Alcohols. Benchchem.
BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Reagent Stoichiometry for Efficient Ketone Reduction. Benchchem.
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
Chad's Prep. (2021, April 2). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube.
BenchChem. (2025). Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis. Benchchem.
Grignard PDF.
Grignard Reagents. Sigma-Aldrich.
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
Experiment 3 - Reduction of a Ketone. WebAssign.
Grignard Reaction.
Grignard Reaction: Synthesis of Triphenylmethanol.
BenchChem. (2025). Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
BenchChem. (2025). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide. Benchchem.
Technical Support Center: Identifying Impurities in 1-(3-Chloro-4-methylphenyl)propan-2-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(3-Chloro-4-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this key chemical intermediate. Ensuring the purity of pharmaceutical intermediates is not merely a matter of yield optimization; it is a critical requirement for the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to assist you in identifying, controlling, and mitigating impurities during your synthesis.
Common Synthetic Pathways and Their Associated Impurity Profiles
The strategy for identifying impurities begins with a thorough understanding of the synthetic route. The most common methods to synthesize 1-(3-Chloro-4-methylphenyl)propan-2-ol involve either the reduction of a ketone precursor or a Grignard reaction. Each pathway presents a unique set of potential side reactions and, consequently, a distinct impurity profile.
Route A: Reduction of 1-(3-Chloro-4-methylphenyl)propan-2-one
This pathway involves the synthesis of a ketone intermediate, typically via Friedel-Crafts acylation, followed by its reduction to the desired secondary alcohol.
Step 1: Friedel-Crafts Acylation: 4-Chlorotoluene is reacted with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3]
Step 2: Reduction: The resulting ketone is reduced using a hydride-based reducing agent like sodium borohydride (NaBH₄).[4]
Route B: Grignard Reaction
This approach involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 3-chloro-4-methylbenzaldehyde.[5][6][7]
Below is a diagram illustrating the primary impurity formation pathways associated with these synthetic routes.
Caption: Key synthesis routes and associated impurity formation points.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of your reaction mixture or isolated product.
Q1: My HPLC chromatogram shows a prominent peak with a significantly different retention time from my product. How do I begin to identify it?
A1: The first step is to consider the polarity of the unknown impurity relative to your product based on its retention time in reversed-phase HPLC.
Early Eluting Peak (More Polar): This often points to unreacted starting materials or highly polar byproducts.
Potential Cause: If you used the ketone reduction route (Route A) , this could be the unreacted 1-(3-chloro-4-methylphenyl)propan-2-one . If you used the Grignard route (Route B) , it could be the unreacted 3-chloro-4-methylbenzaldehyde . Both are more polar than the final alcohol product.
Troubleshooting Steps:
Co-injection: Spike your sample with an authentic standard of the suspected starting material. An increase in the peak area of the impurity confirms its identity.
LC-MS Analysis: Obtain the mass spectrum of the impurity peak. The molecular ion should correspond to the molecular weight of the suspected starting material.
Reaction Monitoring: Analyze samples at different time points during the reaction. A peak that decreases in intensity as the product peak grows is likely a starting material or intermediate.[8]
Late Eluting Peak (Less Polar): This suggests a byproduct with lower polarity, often formed through dimerization or loss of a hydroxyl group.
Potential Cause: In a Grignard reaction (Route B) , a common non-polar byproduct is the result of Wurtz-type coupling of the alkyl halide used to form the Grignard reagent.[9] For example, if using methyl bromide, ethane would be formed (though too volatile for HPLC). If using a larger group, a dimer could be seen. Another possibility is a dehydration product (alkene) if the workup or purification involved harsh acidic conditions or high temperatures.
Troubleshooting Steps:
GC-MS Analysis: Many non-polar byproducts are sufficiently volatile for GC-MS, which can provide both a retention time and a mass spectrum for identification.[10][11][12]
NMR Spectroscopy: Isolate the impurity using preparative HPLC or flash chromatography and analyze it by ¹H and ¹³C NMR to elucidate its structure.[13][14]
Q2: My ¹H NMR spectrum is clean in the aliphatic region, but I see an extra, smaller set of signals in the aromatic region. What is the likely cause?
A2: This is a classic sign of a regioisomer , a very common impurity in Friedel-Crafts acylation (Route A, Step 1) .
Potential Cause: When acylating 4-chlorotoluene, the incoming acyl group is directed by both the methyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups. While the desired product results from acylation at the 3-position (ortho to methyl, meta to chloro), a common side reaction is acylation at the 2-position (ortho to both methyl and chloro), forming 1-(2-chloro-5-methylphenyl)propan-2-one . This isomeric ketone would then be reduced to the corresponding isomeric alcohol, which is very difficult to separate from the desired product due to similar physical properties.
Troubleshooting Steps:
2D NMR: Perform advanced NMR experiments like COSY, HSQC, and HMBC on the sample. These can help establish the connectivity of the protons and carbons in the aromatic ring, confirming the substitution pattern of the impurity.[14]
Optimize Friedel-Crafts Conditions: Regioselectivity in Friedel-Crafts reactions is highly dependent on the catalyst, solvent, and temperature.[15] Consider screening different Lewis acids or running the reaction at a lower temperature to favor the formation of the desired isomer.
Re-evaluate Purification: Due to their similar polarities, regioisomers often require highly efficient purification techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography for separation.
Q3: My reaction yield is consistently low, and I recover a significant amount of my aldehyde/ketone starting material. What could be the issue?
A3: This problem points towards either incomplete reaction or consumption of your key reagent through a side reaction.
Potential Cause (Grignard Route):
Quenched Grignard Reagent: Grignard reagents are extremely strong bases and will react with any protic source, especially water.[5][9] Trace moisture in your glassware, solvent, or starting aldehyde will consume the Grignard reagent before it can react with the carbonyl.
Enolization: If using the ketone precursor, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This consumes both the reagent and the starting material without forming the desired product.[9]
Potential Cause (Reduction Route):
Insufficient Reducing Agent: The stoichiometry may be incorrect, or the reducing agent may have degraded upon storage.
Low Reactivity: The reaction may require longer times, a higher temperature, or a more potent reducing agent.
Troubleshooting Steps:
Ensure Anhydrous Conditions (Grignard): Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Ensure the aldehyde/ketone starting material is dry.
Control Addition Temperature (Grignard): Add the carbonyl compound slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[9]
Verify Reagent Activity: Use a fresh bottle of the reducing agent or titrate the Grignard reagent before use to determine its exact concentration.
Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material to determine if the reaction has gone to completion.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques I should use for impurity profiling?
A1: A multi-technique approach is essential for comprehensive impurity profiling.[8]
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification.[16] A reversed-phase method with UV detection is typically the primary choice for separating the main compound from its organic impurities.[17]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the structural elucidation of unknown impurities once they are isolated.[13][14][18] It provides definitive information on the compound's carbon-hydrogen framework.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for peaks separated by HPLC, which is invaluable for preliminary identification of unknown impurities without the need for isolation.
Q2: According to regulatory guidelines, at what level do I need to identify an impurity?
A2: The International Council for Harmonisation (ICH) provides guidelines that are followed by most global regulatory agencies.[19][20] For drug substances, the key thresholds from the ICH Q3A(R2) guideline are:
Reporting Threshold: Impurities above 0.05% should be reported in regulatory filings.
Identification Threshold: Any impurity present at a level of 0.10% or higher must be structurally identified.
Qualification Threshold: Impurities above 0.15% must be qualified, meaning toxicological data is required to demonstrate their safety at that level.[21][22][23]
Q3: How can I create a robust, impurity-indicating HPLC method?
A3: A good stability-indicating method should be able to separate the main peak from all potential impurities and degradation products.
Column Selection: A C18 column is a standard starting point for a molecule of this type.
Wavelength Selection: Analyze the UV spectrum of your compound. A wavelength at or near the absorption maximum (likely around 250-280 nm for the substituted benzene ring) will provide good sensitivity.
Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH values (using buffers like phosphate or formate) to optimize selectivity.
Forced Degradation: To ensure the method is "stability-indicating," subject your pure compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[24] The method must be able to resolve the main peak from all degradation peaks formed.
Analytical Protocols & Workflow
Overall Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity.
Caption: A systematic workflow for impurity identification and characterization.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for the routine quality control and purity determination of 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Parameter
Value
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
40% B to 90% B over 20 minutes, hold for 5 min
Flow Rate
1.0 mL/min
Detector
UV at 254 nm
Injection Volume
10 µL
Column Temp.
30 °C
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[17]
Protocol 2: GC-MS Method for Identification
This method is useful for confirming the identity of the main peak and for identifying volatile impurities.
Parameter
Value
Column
DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium at 1.2 mL/min (constant flow)
Inlet Temp.
280 °C
Injection Mode
Split (50:1)
Oven Program
80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Mass Range
40-450 amu
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
References
Pharmachitchat. (2015, June 1).
PMC. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
(2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
(2025, November 28).
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
European Medicines Agency (EMA). (n.d.). Quality guidelines: impurities.
Benchchem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.
Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
TCI Chemicals. (n.d.). Grignard Reaction - Common Conditions.
Mettler Toledo. (n.d.).
(2025, December 10).
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
Sigma-Aldrich. (n.d.).
SCIRP. (n.d.).
(2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.
(2005, May 15).
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
(n.d.).
(n.d.). A Guide to the Analysis of Chiral Compounds by GC.
(2026, January 21).
Google Patents. (2007, December 31). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
PMC. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids.
ResearchGate. (2020, January 30). (PDF) A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.
Benchchem. (2025). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide.
Taylor & Francis. (n.d.). Phenylpropanoid biosynthesis – Knowledge and References.
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
pgeneral.com. (2023, September 13).
MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
PMC - NIH. (n.d.). Structure–function relationships in plant phenylpropanoid biosynthesis.
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
ACS Publications. (2004, May 21). Organic Process Research & Development Vol. 8 No. 3.
PLOS. (2011, June 3). Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism.
Benchchem. (2025).
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
TCI Chemicals. (n.d.). Reducing Agents.
Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
Study Mind. (2022, April 19).
(n.d.). Reduction of Organic Compounds.
Chemguide. (n.d.). reduction of aldehydes and ketones.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Technical Support Center: Reaction Condition Optimization for Substituted Phenol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for substituted phenol synthesis. Phenols are critical structural motifs in pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted phenol synthesis. Phenols are critical structural motifs in pharmaceuticals, agrochemicals, and advanced materials. However, their synthesis is often plagued by challenges related to yield, selectivity, and purification. This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning your synthetic route.
Q1: There are many ways to synthesize a substituted phenol. Which route is best for my target molecule?
A: The optimal route depends heavily on three factors: the substitution pattern of your target, the available starting materials, and the functional group tolerance required.
For electron-rich arenes: Direct electrophilic hydroxylation can be an option, but often suffers from poor regioselectivity, leading to mixtures of ortho and para isomers.[1][2] Controlling this is a significant challenge.
For electron-deficient arenes: Nucleophilic Aromatic Substitution (SNAr) is a powerful choice.[3][4] This works best when your arene has strongly electron-withdrawing groups (like -NO2, -CN, -CF3) positioned ortho or para to a good leaving group (F, Cl, Br).[3]
When starting from an aniline: Diazotization followed by hydrolysis is a classic and reliable laboratory method. It is versatile but requires careful temperature control to avoid decomposition of the diazonium salt intermediate.[5][6][7]
For transition-metal catalyzed approaches: The Buchwald-Hartwig hydroxylation of aryl halides offers excellent functional group tolerance and is a go-to method for complex molecules, though it requires careful optimization of catalyst, ligand, and base.[8][9][10][11]
When starting from an aryl aldehyde or ketone: The Baeyer-Villiger oxidation provides a route to a phenyl ester, which can then be hydrolyzed to the desired phenol.[12][13][14][15] The regioselectivity of the key rearrangement step is predictable based on migratory aptitudes.[12]
Q2: How do I choose the right solvent and base for my reaction?
A: Solvent and base selection are interdependent and critical for success.
For SNAr Reactions: Polar aprotic solvents like DMSO, DMF, or NMP are standard.[3][16] They effectively solvate the cation of your base, leaving the hydroxide or alkoxide nucleophile "naked" and more reactive.[3] Avoid protic solvents (water, alcohols) which can hydrogen-bond to and deactivate your nucleophile.
For Buchwald-Hartwig Hydroxylation: Common solvents include toluene, dioxane, or THF.[11] The choice of base is crucial; strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are frequently used.[8][10] The base not only facilitates the catalytic cycle but also influences catalyst stability and activity. The solubility of the inorganic base is a key factor to consider.[10]
For Diazonium Salt Hydrolysis: The reaction is typically performed in a highly acidic aqueous solution to suppress side reactions, such as the coupling of the phenol product with unreacted diazonium salt to form azo compounds.[5]
Part 2: Troubleshooting Guide: From Low Yields to Purification Headaches
This section is structured to address specific problems you might be facing at the bench.
Issue Cluster 1: Low Yield or No Reaction
Q: My SNAr reaction is not working. What are the first things to check?
A: A stalled SNAr reaction usually points to one of three issues: insufficient activation of the aromatic ring, a poor leaving group, or deactivated nucleophile.
Check Ring Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which must be stabilized.[4] Ensure you have potent electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. If activation is weak, you may need to increase the reaction temperature significantly.[3]
Evaluate the Leaving Group: In SNAr, the trend for halogen leaving groups is often F > Cl > Br > I.[3][16] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[3] If using a bromide or iodide, you may need more forcing conditions.
Ensure Nucleophile Reactivity: Water is a common enemy. Ensure your solvent is anhydrous and your base (e.g., NaOH, KOH) is fresh and dry. As mentioned, polar aprotic solvents like DMSO or DMF are superior to protic ones for enhancing nucleophilicity.[3]
Q: My Buchwald-Hartwig hydroxylation is giving a low yield. How can I optimize it?
A: This is a multi-parameter problem. A systematic approach is best.
Catalyst/Ligand Combination: The active catalyst is a Pd(0)-ligand complex.[11] The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like XPhos or RuPhos are often effective. If using a Pd(II) precatalyst (like Pd(OAc)2), it must be reduced in situ to the active Pd(0) species.[11] Using a pre-formed G3 or G4 precatalyst can provide more consistent results.[9]
Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Common choices are K3PO4, Cs2CO3, and NaOtBu.[8] K3PO4 is often a good starting point as it is less prone to causing side reactions than stronger bases like NaOtBu.
Solvent and Temperature: Toluene and dioxane are common solvents.[11] Most reactions require heating, often between 80-110 °C.[8][10] If the reaction is sluggish, a modest increase in temperature can have a significant effect.
Oxygen and Water: These reactions are sensitive to air and moisture. Ensure all reagents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).[9] Degas your solvent thoroughly.
Workflow: Systematic Optimization of Buchwald-Hartwig Hydroxylation
Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig hydroxylations.
Issue Cluster 2: Poor Selectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A: Regiocontrol is a classic challenge, especially in electrophilic substitutions on activated rings.
For Electrophilic Reactions: The -OH group is a strong ortho, para-director. Achieving meta-substitution is notoriously difficult and often requires specialized strategies.[1][17] To favor the para product over the ortho, you can use a sterically bulky directing group or catalyst system. Lowering the reaction temperature can also sometimes increase selectivity by favoring the thermodynamically more stable para isomer.
For Aryne Mechanisms: If you are using a very strong base (like NaNH2) with an unactivated aryl halide, you may be generating a benzyne intermediate.[4] Nucleophilic attack on the benzyne can occur at two positions, leading to a mixture of products. If this is suspected, switching to a different synthetic route (like a metal-catalyzed reaction) is the best solution.
Enzyme-Catalyzed Reactions: For ultimate control, consider biocatalysis. Engineered enzymes can provide exquisite control over regioselectivity by orienting the substrate within a constrained active site, enabling functionalization at positions that are disfavored by traditional chemical methods.[18]
Q: My reaction mixture is turning dark and I'm getting a lot of tar. What's happening?
A: Tar formation often indicates product or starting material decomposition, or polymerization side reactions.
Phenol Oxidation: Phenols are susceptible to oxidation, especially under basic conditions or in the presence of transition metals and air, often forming colored quinone-type byproducts. Running the reaction under a strictly inert atmosphere (N2 or Ar) is critical.[19] Adding a small amount of an antioxidant like BHT can sometimes suppress these pathways.
Decomposition of Diazonium Salts: When preparing phenols from anilines, the diazonium salt intermediate is thermally unstable.[7] The temperature must be kept low (typically 0-5 °C) during its formation.[7] If the solution is warmed prematurely, uncontrolled decomposition and radical side reactions can occur, leading to a complex mixture and low yields of the desired phenol.[5][20]
Solvent Reactivity: In SNAr reactions using strong bases, solvents like DMSO and DMF can be deprotonated or decompose at high temperatures, leading to unwanted side reactions.[16] If you must run the reaction at high temperatures, consider more robust solvents like NMP or sulfolane.
Part 3: Experimental Protocol & Data
Example Protocol: Buchwald-Hartwig Hydroxylation of 4-Bromotoluene
This protocol provides a general starting point for the synthesis of 4-methylphenol. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
Procedure:
Setup: In a glovebox, add the 4-bromotoluene, KOH, RuPhos Pd G3, and RuPhos ligand to the Schlenk flask.
Solvent Addition: Outside the glovebox, add the anhydrous, degassed dioxane via syringe under a positive pressure of Argon.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C.
Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
Work-up: Cool the reaction to room temperature. Carefully quench by adding 1 M HCl (aq) until the solution is acidic (pH ~2).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Data Table: Comparison of Common Bases for Hydroxylation Reactions
Base
pKa (Conjugate Acid)
Typical Use Case
Advantages
Disadvantages
K3PO4
~12.3
Buchwald-Hartwig
Good functional group tolerance, moderate strength.
Can have limited solubility in some organic solvents.
Cs2CO3
~10.3
Buchwald-Hartwig, SNAr
High solubility in organic solvents, effective base.[8]
More expensive than other carbonate bases.
NaOtBu
~19
Buchwald-Hartwig
Very strong base, can accelerate slow reactions.[9]
Can promote side reactions (e.g., elimination), sensitive to moisture.
KOH / NaOH
~15.7
SNAr, Diazonium Hydrolysis
Inexpensive, strong nucleophile source.
Can be corrosive, limited solubility in non-polar solvents.
Part 4: Mechanistic Visualization
Understanding the mechanism helps in troubleshooting. The catalytic cycle for the Buchwald-Hartwig reaction highlights several points where issues can arise.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig hydroxylation.
Troubleshooting with the Mechanism:
No Reaction: The "Oxidative Addition" step may be failing. This can be due to an unreactive aryl halide (Ar-Cl is less reactive than Ar-Br/Ar-I) or an inactive catalyst (Pd(0) not forming).[10][11]
Hydrodehalogenation (Ar-H byproduct): This side reaction can compete with the desired pathway, often promoted by moisture or certain bases.
Slow Reductive Elimination: This final step releases the phenol product. It can be slow for electron-rich aryl groups. Ligand choice is critical to facilitate this step.[10]
References
Cohen, T., & Lewarchik, R. J. (1973). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 38(13), 2345–2350. Retrieved from [Link]
Gérardy, R., et al. (2020). Optimization of the Buchwald–Hartwig reaction. Molecules, 25(6), 1356. Retrieved from [Link]
Kuhnel, L., et al. (2015). The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols. Organic Letters, 17(24), 6150–6153. Retrieved from [Link]
Yasmeen, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(30), 21543-21568. Retrieved from [Link]
Yasmeen, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(30), 21543-21568. Retrieved from [Link]
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
BYJU'S. (n.d.). Preparation of Phenols. Retrieved from [Link]
Burri, P., & Zollinger, H. (1973). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA International Journal for Chemistry, 27(2), 78. Retrieved from [Link]
Organic Chemistry Portal. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]
StudySmarter. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Retrieved from [Link]
Chemistry LibreTexts. (2021). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved from [Link]
Biegas, C., et al. (2022). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Journal of the American Chemical Society, 144(30), 13568–13574. Retrieved from [Link]
CK-12 Foundation. (2026). Preparation of Phenols. Retrieved from [Link]
Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
Jiang, D., & Liang, Q. (2024). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. New Journal of Chemistry, 48(48), 22005-22016. Retrieved from [Link]
Le, D. N., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved from [Link]
Bhowmick, I., et al. (2023). Regiospecific arene C–H self-hydroxylation in pentadentate ligand via activation of atmospheric dioxygen utilizing Co(ii) precursors under ambient reaction conditions: experimental and DFT optimized studies. Dalton Transactions, 52(2), 481-491. Retrieved from [Link]
Makosza, M., & Wojciechowski, K. (2001). Electrophilic and nucleophilic hydroxylation of arenes. Fast VNS and slow substitution of chlorine by tert-butylhydroperoxide anion. Tetrahedron, 57(43), 8967-8973. Retrieved from [Link]
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
Hii, K. K., et al. (2001). Simultaneous control of regioselectivity and enantioselectivity in the hydroxycarbonylation and methoxycarbonylation of vinyl arenes. Chemical Communications, (13), 1244-1245. Retrieved from [Link]
Jiang, D., & Liang, Q. (2024). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 48(48), 22005-22016. Retrieved from [Link]
West, M. J., et al. (2018). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. The Journal of Organic Chemistry, 83(1), 41-52. Retrieved from [Link]
Fisher, T. J., & Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6043–6046. Retrieved from [Link]
Technical Support Center: Minimizing Epimerization in Chiral Alcohol Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who require authoritative troubleshooting protocols and mechanistic insights to address t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who require authoritative troubleshooting protocols and mechanistic insights to address the loss of stereochemical integrity (epimerization) during the synthesis and handling of chiral alcohols.
Section 1: Core Causality & Mechanisms (FAQs)
Q1: What drives epimerization at the α-stereocenter during chiral alcohol synthesis?A1: Epimerization typically occurs when a chiral alcohol or its ketone precursor undergoes reversible deprotonation at the α-carbon. In base-catalyzed environments, the acidic α-proton is abstracted to form an achiral enol or enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a racemic mixture. In catalytic processes like Asymmetric Transfer Hydrogenation (ATH), using reversible hydride donors can lead to the re-oxidation of the chiral alcohol back to the ketone, which then epimerizes [1].
Q2: How does Dynamic Kinetic Resolution (DKR) utilize epimerization constructively?A2: In DKR, epimerization at the ketone stage is required and deliberately accelerated (often via a base like
t
-BuOK or an acid cocatalyst) so that the fast-reacting enantiomer of a racemic ketone is continuously replenished [2]. A chiral catalyst (e.g., Noyori-type Ru-complexes or Ir-SpiroSAP) then stereoselectively and irreversibly reduces one enantiomer to the chiral alcohol. The key to success is ensuring the resulting chiral alcohol is stable and does not epimerize under the reaction conditions [3].
Q3: Why is the choice of hydride donor critical in preventing epimerization during ATH?A3: Isopropanol is a reversible hydride donor; it establishes a thermodynamic equilibrium between the ketone and alcohol, allowing continuous oxidation/reduction that erodes enantiomeric excess (
ee
) over time [1]. Conversely, an azeotropic mixture of formic acid and triethylamine (TEAF) decomposes into CO₂ upon hydride transfer. This renders the reduction strictly irreversible, kinetically trapping the chiral alcohol and preserving its stereocenter [4].
Section 2: Troubleshooting Guide
Scenario A: Loss of
ee%
During Auxiliary Cleavage or Ester Hydrolysis
The Issue: Significant racemization is observed when hydrolyzing chiral esters or cleaving chiral auxiliaries (e.g., Evans oxazolidinones) to yield chiral alcohols or acids.
Mechanistic Cause: Harsh basic conditions (e.g., refluxing NaOH/MeOH) abstract the α-proton of the ester/amide prior to or during hydrolysis, forming an achiral enolate.
The Solution: Switch to mild cleavage conditions. Utilizing LiOH/H₂O₂ at 0 °C provides a highly nucleophilic hydroperoxide ion (
HOO−
) that attacks the carbonyl rapidly at low temperatures due to the alpha-effect, minimizing the molecule's residence time in basic conditions and bypassing enolization entirely.
Scenario B: Racemization During Long Reaction Times in ATH
The Issue: The target chiral alcohol shows excellent
ee%
at 2 hours but degrades to near-racemic levels if left overnight.
Mechanistic Cause: Reversibility of the catalytic cycle when using isopropanol as the solvent/hydride donor [5].
The Solution: Transition to a formic acid/triethylamine (TEAF) system to make the hydride transfer irreversible. If isopropanol must be used due to solubility constraints, strictly monitor the reaction via chiral GC/HPLC and quench immediately upon reaching >95% conversion to prevent extended thermodynamic equilibration.
Scenario C: Poor Diastereoselectivity in DKR of α-Alkyl Substituted β-Keto Esters
The Issue: The reaction yields a 1:1 diastereomeric mixture instead of the desired >99:1 anti or syn product.
Mechanistic Cause: The epimerization rate of the substrate (
krac
) is too slow compared to the hydrogenation rate (
kred
), leading to a standard kinetic resolution rather than a dynamic one.
The Solution: Increase the temperature slightly or use a more effective base/catalyst combination (e.g., DIPSkewphos/3-AMIQ–Ru(II) system) to ensure
krac
is at least 10 times faster than
kred
[6].
Section 3: Visualizations
Mechanism of α-stereocenter epimerization via enolization and its prevention.
Step-by-step workflow for ATH minimizing reversibility and epimerization.
Protocol 1: Irreversible Asymmetric Transfer Hydrogenation (ATH)
Objective: Reduce an α-substituted ketone to a chiral alcohol without epimerization.
Preparation: Degas a 5:2 azeotropic mixture of Formic Acid/Triethylamine (TEAF) by bubbling argon for 30 minutes.
Self-Validation Checkpoint: Oxygen presence leads to rapid Ru-catalyst deactivation. If the solution turns dark brown/black immediately, oxygen contamination has occurred.
Setup: In an inert glovebox, charge a Schlenk flask with the RuCl catalyst (0.5 mol%) and the ketone substrate.
Reaction: Add the degassed TEAF mixture via syringe. Stir at 25 °C.
Causality: Maintaining 25 °C prevents thermal degradation of the catalyst and minimizes any background enolization of the ketone.
Monitoring: Monitor the reaction every 2 hours by chiral GC/HPLC.
Self-Validation Checkpoint: Aliquots must be quenched in cold aqueous NaHCO₃ to neutralize formic acid before injection; otherwise, the acid will degrade the chiral stationary phase of the column.
Workup: Upon reaching >99% conversion, quench the reaction with water, extract with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol 2: Mild Hydrolysis of Chiral Esters (LiOH/H₂O₂)
Objective: Cleave a chiral ester to yield a chiral alcohol/acid while preserving the α-stereocenter.
Solvent Setup: Dissolve the chiral ester in a 3:1 mixture of THF and water. Cool the flask to 0 °C in an ice bath.
Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide ion, allowing the reaction to proceed at 0 °C rather than room temperature.
Base Addition: Add LiOH·H₂O (1.2 eq) dissolved in a minimal amount of water dropwise. Stir at 0 °C for 1-2 hours.
Quenching: Quench with 1.5 N Na₂SO₃ to destroy excess peroxide.
Self-Validation Checkpoint: Test the aqueous layer with KI-starch paper. A lack of blue/black color confirms all peroxides have been safely reduced.
Isolation: Acidify to pH 2 with 1M HCl and extract with DCM.
Section 5: Quantitative Data Summary
Reaction Parameter
Condition
Epimerization Risk
Resulting
ee%
Mechanistic Causality
Hydride Donor (ATH)
Isopropanol (
i
PrOH)
High
75-85%
Reversible hydride transfer allows re-oxidation to ketone, leading to thermodynamic equilibration.
Hydride Donor (ATH)
Formic Acid / Et₃N
Low
>99%
Irreversible reduction due to CO₂ evolution kinetically traps the chiral alcohol.
Ester Hydrolysis Base
NaOH / MeOH (Reflux)
High
<50%
Strong base and heat promote rapid α-proton abstraction and enolate formation.
Ester Hydrolysis Base
LiOH / H₂O₂ (0 °C)
Low
>98%
Alpha-effect of hydroperoxide enables rapid nucleophilic attack at low temperatures, bypassing enolization.
References
"Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis" - National Institutes of Health (PMC). Available at:[Link]
"Dynamic Kinetic Resolution of γ-Substituted Cyclic β-Ketoesters via Asymmetric Hydrogenation" - ACS Publications. Available at:[Link]
"Control of Absolute Stereochemistry in Transition‐Metal‐Catalysed Hydrogen‐Borrowing Reactions" - National Institutes of Health (PMC). Available at:[Link]
"Enantioselective Transformations in the Synthesis of Therapeutic Agents" - ACS Publications. Available at:[Link]
"Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution" - Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]
Troubleshooting
avoiding over-reduction in ketone to alcohol synthesis
Welcome to the Reaction Optimization & Troubleshooting Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the over-reduction of ketones. When synthesizing secondary alcohols, p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Reaction Optimization & Troubleshooting Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the over-reduction of ketones. When synthesizing secondary alcohols, pushing the reaction too far can lead to complete deoxygenation (alkane formation), 1,4-conjugate reduction (saturated alcohols), or the destruction of sensitive co-existing functional groups (esters, nitro groups, nitriles).
This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure absolute chemoselectivity.
Workflow: Selecting the Right Reduction Strategy
Before diving into specific troubleshooting scenarios, consult the decision matrix below to select a reducing system that inherently prevents over-reduction based on your substrate's architecture.
Decision tree for chemoselective ketone reduction to prevent over-reduction.
Q1: My
α,β
-unsaturated ketone is reducing to a saturated alcohol instead of the desired allylic alcohol. How do I stop this 1,4-conjugate over-reduction?The Causality: Standard sodium borohydride (
NaBH4
) in protic solvents can act as a soft nucleophile, attacking the
β
-carbon of the enone system via a Michael-type addition, leading to a saturated ketone which is subsequently reduced to a saturated alcohol[1].
The Solution: Implement the Luche Reduction . By adding a stoichiometric or catalytic amount of a oxophilic Lewis acid—specifically Cerium(III) chloride (
CeCl3
)—in methanol, you alter the hardness of the reagents. The
Ce3+
ion coordinates to the carbonyl oxygen, making the carbonyl carbon highly electrophilic (harder). Simultaneously,
NaBH4
reacts with methanol to form methoxyborohydrides, which are "hard" hydride donors. According to Hard-Soft Acid-Base (HSAB) theory, this forces an exclusive 1,2-hydride attack at the carbonyl carbon, preserving the alkene and yielding the allylic alcohol[2][3].
Q2: I am using catalytic hydrogenation (Pd/C) to reduce an aromatic ketone, but I am observing complete deoxygenation to the corresponding alkane. How can I halt the reaction at the alcohol stage?The Causality: Benzylic alcohols formed from the reduction of aromatic ketones are highly susceptible to hydrogenolysis. The palladium surface activates the benzylic C-O bond, cleaving it in the presence of hydrogen gas to form water and an alkane[4].
The Solution: Abandon transition-metal hydrogenation for this specific substrate. Instead, utilize the Meerwein–Ponndorf–Verley (MPV) reduction . The MPV reduction uses an aluminum alkoxide catalyst (like aluminum isopropoxide) and a sacrificial alcohol (isopropanol). It proceeds via a highly organized, six-membered cyclic transition state[5][6]. Because the reaction is a thermodynamically controlled, reversible hydride transfer, it is mechanistically impossible for the MPV reaction to cleave the C-O bond. It will halt strictly at the secondary alcohol[7].
Q3: My molecule contains both a ketone and a nitro group.
NaBH4
is causing partial reduction of the nitro group and generating complex mixtures. What is a milder alternative?The Causality: While
NaBH4
is generally mild, extended reaction times or elevated temperatures can lead to the over-reduction of nitro groups to hydroxylamines or amines, especially in electron-deficient aromatic systems[8].
The Solution: You have two excellent options. First, the MPV reduction is completely inert to nitro groups, alkenes, and alkynes because these groups cannot coordinate to the aluminum center to form the requisite transition state[5]. Alternatively, use a specialized mild borane such as diisopropylaminoborane (
BH2N(iPr)2
) with a catalytic lithium salt, which offers exquisite chemoselectivity for carbonyls without touching nitro or ester moieties[9].
Section 2: Validated Experimental Protocols
To ensure reproducibility and trust in your synthetic steps, follow these self-validating protocols. They are designed to control the kinetic parameters that typically lead to over-reduction.
Protocol A: The Luche Reduction (Selective 1,2-Reduction of Enones)
Use this protocol to prevent the reduction of conjugated double bonds.[3][10]
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the
α,β
-unsaturated ketone (1.0 equiv, e.g., 10 mmol) in reagent-grade Methanol (0.4 M concentration).
Lewis Acid Addition: Add Cerium(III) chloride heptahydrate (
CeCl3⋅7H2O
) (1.0 to 1.1 equiv) to the solution. Stir at room temperature for 5-10 minutes until completely dissolved. Self-validation: The solution should become homogeneous, indicating proper coordination.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Reduction: Add Sodium borohydride (
NaBH4
) (1.0 equiv) portion-wise over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur. The slow addition prevents thermal spikes that could override the kinetic control of the 1,2-addition.
Monitoring & Quench: Stir at 0 °C to room temperature until TLC indicates complete consumption of the starting material (typically 15–30 minutes). Quench carefully by adding water or saturated aqueous
NH4Cl
.
Isolation: Extract with diethyl ether or ethyl acetate, wash with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure to yield the allylic alcohol.
Protocol B: The Meerwein-Ponndorf-Verley (MPV) Reduction
Use this protocol to prevent deoxygenation and protect sensitive functional groups (esters, nitro groups).[7][11]
Setup: In a dry flask equipped with a distillation apparatus (to remove acetone and drive the equilibrium), dissolve the ketone (1.0 equiv) in anhydrous Isopropanol (0.2 M).
Catalyst Addition: Add Aluminum isopropoxide (
Al(OiPr)3
) (0.2 to 1.0 equiv, depending on substrate steric hindrance).
Heating: Heat the reaction mixture to a gentle reflux (approx. 82 °C).
Equilibrium Shift: Slowly distill off the acetone formed during the reaction. Self-validation: You can test the distillate with 2,4-dinitrophenylhydrazine (Brady's reagent); the formation of a yellow/orange precipitate confirms acetone is being successfully removed, driving the reaction forward.
Workup: Once the ketone is consumed (via TLC/GC), cool the mixture to room temperature. Quench with cold dilute
HCl
(1M) to hydrolyze the aluminum alkoxide complex.
Extraction: Extract the aqueous layer with dichloromethane, wash with saturated
NaHCO3
, dry over
Na2SO4
, and evaporate to isolate the pure secondary alcohol.
Section 3: Quantitative Data & Reagent Selection Matrix
Use the following table to benchmark your current reducing agent against alternatives to mitigate over-reduction risks.
Analytical Standard Preparation Guide: 1-(3-Chloro-4-methylphenyl)propan-2-ol
Executive Summary The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4, Molecular Weight: 184.67 g/mol ) is a critical chiral secondary alcohol utilized as a building block and impurity standard in t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS No. 1781849-54-4, Molecular Weight: 184.67 g/mol ) is a critical chiral secondary alcohol utilized as a building block and impurity standard in the development of pharmaceuticals and agrochemicals[1]. Because analytical standards require absolute purity (≥99.5%) and often specific enantiomeric fidelity, selecting the correct synthetic preparation route is paramount.
As a Senior Application Scientist, I have evaluated the primary synthetic pathways for generating this standard. This guide objectively compares three distinct chemical workflows, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and high-fidelity analytical validation.
Mechanistic Pathways & Route Selection
The preparation of 1-(3-Chloro-4-methylphenyl)propan-2-ol can be achieved via three primary strategies, each with distinct advantages regarding yield, scalability, and stereocontrol.
Synthetic pathways for 1-(3-Chloro-4-methylphenyl)propan-2-ol preparation.
Comparative Analysis of Synthetic Routes
To determine the optimal approach for your laboratory's specific needs, consult the comparative data below.
Parameter
Route A: Epoxide Opening
Route B: Ketone Reduction
Route C: Grignard Addition
Primary Reagents
Aryl Grignard + Propylene Oxide
Aryl Ketone + NaBH₄
Benzyl Grignard + Acetaldehyde
Precursor Availability
High (Commercial Aryl Halide)
Low (Requires Custom Ketone)
Moderate (Benzyl Halide)
Yield
75% - 85%
> 90%
60% - 70%
Enantiocontrol
Excellent (via Chiral Epoxide)
None (Yields Racemate)
None (Yields Racemate)
Impurity Profile
Trace regioisomers
Trace unreacted ketone
High homocoupling byproducts
Best Suited For
Enantiopure Standards
Bulk Racemic Standards
Exploratory Synthesis
Scientific Consensus:Route A is the superior choice for generating enantiopure analytical standards, as it leverages commercially available chiral propylene oxide. Route B is the most robust and scalable method when a racemic standard is sufficient, due to the highly efficient nature of borohydride reductions[2].
Step-by-Step Experimental Protocols
The following self-validating protocols are engineered to produce analytical-grade material. Causality for critical steps is explicitly stated to ensure reproducibility.
Adapted from established stereoretentive organocuprate methodologies,[3].
This protocol utilizes Copper(I) iodide to direct the Grignard reagent to the less sterically hindered carbon of the epoxide, preventing unwanted halogen-metal exchange and ensuring high regioselectivity.
Materials:
3-Chloro-4-methylphenylmagnesium bromide (0.5 M in THF)
(S)- or (R)-Propylene oxide (1.0 equiv)
Copper(I) iodide (CuI, 4 mol%)
Anhydrous Tetrahydrofuran (THF)
Workflow:
Catalyst Activation: Suspend CuI (4 mol%) in anhydrous THF (20 mL) under an inert argon atmosphere. Causality: Argon prevents the oxidation of Cu(I) to Cu(II), which would otherwise catalyze unwanted homocoupling of the Grignard reagent.
Grignard Addition: Cool the suspension to -78°C using a dry ice/acetone bath. Slowly add the 3-chloro-4-methylphenylmagnesium bromide solution (1.2 equiv) dropwise.
Epoxide Introduction: Add the chiral propylene oxide (1.0 equiv) dropwise over 15 minutes. Causality: Strict temperature control at -78°C prevents the exothermic polymerization of the epoxide and maximizes the SN2-like regioselectivity of the ring opening[3].
Reaction Maturation: Allow the reaction to slowly warm to ambient temperature overnight.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 50 mL). Causality: NH₄Cl safely neutralizes the alkoxide intermediate and solubilizes the copper salts into the aqueous phase.
Purification: Dry the combined organic phases over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the enantiopure alcohol.
Adapted from standard ketone reduction workflows[2].
Materials:
1-(3-Chloro-4-methylphenyl)propan-2-one (30.0 g)
Sodium borohydride (NaBH₄, 0.33 equiv)
Methanol (500 mL)
Workflow:
Substrate Dissolution: Dissolve the ketone precursor in 500 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.
Thermal Control: Cool the solution in an ice bath to 0–5°C. Causality: Methanol acts as a protic solvent that accelerates the reduction by coordinating to the intermediate; however, cooling is required to suppress the competitive, parasitic reaction of NaBH₄ with the methanol itself[2].
Hydride Addition: Add NaBH₄ portion-wise to the cold solution. Maintain the internal temperature below 20°C.
Reaction Completion: Stir for 4 hours, allowing the mixture to warm to room temperature.
Workup: Remove the methanol under reduced pressure. Partition the residue between water and chloroform (or ethyl acetate). Extract, dry over anhydrous MgSO₄, and evaporate to yield the racemic (±)-1-(3-Chloro-4-methylphenyl)propan-2-ol.
Analytical Validation (E-E-A-T)
To certify the synthesized compound as an "Analytical Standard" (purity ≥99.5%), the material must be subjected to a self-validating analytical system:
Quantitative NMR (qNMR): The gold standard for absolute purity. Use an internal standard (e.g., maleic acid or dimethyl sulfone) with a known relaxation delay (D1 > 5 * T1) to precisely quantify the mass fraction of the target molecule.
Chiral HPLC: If Protocol A was utilized, enantiomeric excess (ee) must be verified. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase to resolve the (R) and (S) enantiomers.
GC-MS / LC-MS: Confirms the exact mass. The target molecule will exhibit a molecular ion peak at m/z 184.67[1]. The isotopic pattern must reflect the 3:1 ratio characteristic of the single chlorine atom (³⁵Cl / ³⁷Cl).
References[1] Sigma-Aldrich. "1-chloro-3-(2-ethylhexoxy)propan-2-ol | Sigma-Aldrich" (Contains catalog data for 1-(3-chloro-4-methylphenyl)propan-2-ol, CAS 1781849-54-4). Source: sigmaaldrich.com. URL: 3]">https://www.sigmaaldrich.com[3] BenchChem. "Introduction to the Chirality of 1-Phenylpropan-2-ol". Source: benchchem.com. URL: https://www.benchchem.com[2] Ludwig-Maximilians-Universität München. "Stereoretentive Preparation and Reactions of Highly Optically Enriched Secondary Alkyllithium, Alkylmagnesium and Alkylzinc". Source: uni-muenchen.de. URL: 4]">https://edoc.ub.uni-muenchen.de[4] National Institutes of Health (PMC). "GZ-11608, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine" (Details epoxide ring-opening protocols for phenylpropanol derivatives). Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/
A Comparative Guide to the Spectral Analysis of 1-(3-Chloro-4-methylphenyl)propan-2-ol Enantiomers
Abstract This technical guide provides a comprehensive, in-depth comparison of the expected spectral data for the (R) and (S) enantiomers of 1-(3-Chloro-4-methylphenyl)propan-2-ol. As chiral molecules, the unambiguous id...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, in-depth comparison of the expected spectral data for the (R) and (S) enantiomers of 1-(3-Chloro-4-methylphenyl)propan-2-ol. As chiral molecules, the unambiguous identification and differentiation of these enantiomers are critical in drug development and stereoselective synthesis, where biological activity is often enantiomer-dependent.[1][] This document moves beyond a simple data listing to explain the causality behind spectral characteristics. It details the predicted outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Crucially, this guide elucidates why standard spectroscopic methods are insufficient for distinguishing between enantiomers and provides detailed protocols for chiral discrimination via NMR derivatization, a field-proven technique for stereochemical assignment.[1][3]
Introduction: The Challenge of Chiral Isomers
1-(3-Chloro-4-methylphenyl)propan-2-ol possesses a single stereocenter at the second carbon of the propanol chain, giving rise to a pair of enantiomers: (R)- and (S)-isomers. Enantiomers are non-superimposable mirror images that share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, their response to most standard spectroscopic techniques is identical, posing a significant analytical challenge.[3] Differentiating them requires creating a diastereomeric interaction or employing a chiral-specific analytical method. This guide provides a predictive framework for the spectral analysis of these isomers, grounded in fundamental spectroscopic principles.
Molecular Structures
The spatial arrangement of the substituents around the chiral center (C2) is the sole difference between the (R) and (S) enantiomers.
Figure 1: Chemical structures of the (R) and (S) enantiomers. The asterisk denotes the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for organic structure elucidation. However, its application in distinguishing enantiomers requires specific experimental conditions.
2.1. Analysis in Achiral Solvents
In standard deuterated solvents like CDCl₃ or DMSO-d₆, the (R) and (S) enantiomers are indistinguishable. The magnetic environment for each corresponding nucleus is identical, resulting in perfectly superimposable ¹H and ¹³C NMR spectra. The predicted spectrum is a time-averaged representation of both enantiomers.
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):
The proton signals can be predicted based on the structure's electronic environment and spin-spin coupling.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
-CH ₃ (on C2)
~1.25
Doublet (d)
3H
Coupled to the single proton on C2.
Ar-CH ₃
~2.35
Singlet (s)
3H
Aromatic methyl group, no adjacent protons for coupling.
-OH
Variable (1.5-3.0)
Broad Singlet (br s)
1H
Labile proton, often exchanges; typically does not couple.
-CH ₂- (on C1)
~2.75
Doublet (d)
2H
Coupled to the single proton on C2.
-CH (OH)- (on C2)
~4.00
Multiplet (m)
1H
Deshielded by the adjacent oxygen; coupled to both the C1 methylene and C3 methyl protons.[4]
Ar-H
7.05 - 7.25
Multiplets (m)
3H
Aromatic protons with complex splitting due to ortho and meta coupling.
Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃):
The number of unique carbon environments determines the number of signals. The molecule has 9 distinct carbon environments.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
Ar-C H₃
~20
Standard chemical shift for a methyl group on an aromatic ring.
-C H₃ (on C2)
~25
Aliphatic methyl carbon.
-C H₂- (on C1)
~45
Aliphatic methylene carbon attached to the aromatic ring.
-C (OH)- (on C2)
~70
Carbon bonded to electronegative oxygen, causing a downfield shift.[5]
Aromatic C -H
125 - 132
Unsubstituted aromatic carbons.
Aromatic C -Cl
~134
Carbon attached to chlorine, deshielded.
Aromatic C -CH₃
~138
Quaternary carbon attached to the methyl group.
Aromatic C -CH₂
~140
Quaternary carbon attached to the propanol side chain.
2.2. Analysis using Chiral Derivatizing Agents (CDAs)
To differentiate the enantiomers, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[1][6] This is achieved by reacting the alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3]
The reaction of a racemic mixture of the alcohol with a single enantiomer of a CDA (e.g., (R)-MTPA-Cl) produces a mixture of two diastereomeric esters. The differing spatial arrangement of the bulky phenyl group of the MTPA moiety relative to the substituents on the chiral center of the alcohol causes differential shielding/deshielding effects on nearby protons. This results in separate, distinguishable signals for the diastereomers in the ¹H NMR spectrum.
Figure 2: Workflow for enantiomeric differentiation using a Chiral Derivatizing Agent (CDA) in NMR.
The most significant spectral differences are typically observed for protons closest to the newly formed ester linkage. The signals for the methoxy group (-OCH₃) on the MTPA moiety and the proton at C2 of the alcohol are particularly diagnostic.[3]
Infrared (IR) Spectroscopy
IR spectroscopy measures molecular vibrations and is excellent for identifying functional groups. Since enantiomers possess the exact same functional groups and bond strengths, their IR spectra are identical.[7]
Predicted Key IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
3600 - 3200
O-H stretch
Alcohol (-OH)
Strong, Broad
3100 - 3000
C-H stretch
Aromatic (=C-H)
Medium
2980 - 2850
C-H stretch
Aliphatic (-C-H)
Medium-Strong
1600, 1480
C=C stretch
Aromatic Ring
Medium
1250 - 1050
C-O stretch
Secondary Alcohol
Strong
850 - 750
C-H bend
Aromatic (out-of-plane)
Strong
800 - 600
C-Cl stretch
Aryl Halide
Medium-Strong
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as Electron Ionization (EI), ionize molecules and fragment them based on bond strengths and the stability of the resulting fragments. Since enantiomers have identical mass and bonding, they produce identical mass spectra.[8]
The molecular ion peak (M⁺) would be expected at m/z 198/200, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).
Predicted Fragmentation Pathways:
The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[4]
Alpha-Cleavage: The bond between C1 and C2 or C2 and C3 can break. The most favorable alpha-cleavage involves the loss of the larger substituent, in this case, the substituted benzyl group, but cleavage of the methyl group is also possible.
Loss of CH₃• (m/z 15): Results in a fragment at m/z 183/185.
Loss of the benzyl moiety: Results in a fragment [CH₃CH(OH)]⁺ at m/z 45. This is often a very prominent peak for 2-alcohols.
Benzylic Cleavage: Fragmentation at the C1-C(Aryl) bond is highly favorable due to the stability of the resulting substituted benzyl cation. This would produce a prominent peak at m/z 155/157 .
Dehydration: Loss of a water molecule (H₂O, m/z 18) from the molecular ion leads to a fragment at m/z 180/182.
Figure 3: Predicted major fragmentation pathways for 1-(3-Chloro-4-methylphenyl)propan-2-ol in EI-MS.
Experimental Protocol: Chiral Analysis by NMR
This protocol provides a reliable method for differentiating the enantiomers of 1-(3-Chloro-4-methylphenyl)propan-2-ol and determining the enantiomeric excess (e.e.) of a sample.
Objective: To prepare diastereomeric (R)-MTPA esters for ¹H NMR analysis.
Materials:
Sample of 1-(3-Chloro-4-methylphenyl)propan-2-ol (~5-10 mg)
Sample Preparation: In a clean, dry vial, dissolve ~5 mg of the alcohol sample in 0.5 mL of anhydrous pyridine. Causality: Pyridine acts as a solvent and a base to neutralize the HCl byproduct of the esterification reaction.
Addition of CDA: To the stirred solution, add 1.2 equivalents of (R)-MTPA-Cl dropwise. The reaction is typically rapid.
Reaction: Stir the mixture at room temperature for 30 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.
Workup: Evaporate the pyridine under a stream of nitrogen or using a rotary evaporator. Add ~1 mL of CDCl₃ to the residue.
Filtration: Filter the solution through a small plug of glass wool or celite directly into a clean NMR tube to remove the pyridinium salts. Causality: Insoluble salts can broaden NMR signals and interfere with analysis.
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample in the NMR tube. Pay close attention to the regions where the MTPA methoxy signal (~3.5 ppm) and the alcohol's C2 proton signal (~5.5 ppm after esterification) are expected to appear.
Data Analysis: Identify the distinct signals corresponding to the (R,R) and (S,R) diastereomers. Integrate the corresponding peaks accurately. The enantiomeric excess can be calculated using the formula: e.e. (%) = [|Integration(major) - Integration(minor)| / |Integration(major) + Integration(minor)|] * 100.
Conclusion
The spectral analysis of 1-(3-Chloro-4-methylphenyl)propan-2-ol enantiomers highlights a fundamental principle in stereochemistry: enantiomers are indistinguishable under achiral conditions. Standard ¹H NMR, ¹³C NMR, IR, and MS techniques will yield identical spectra for both the (R) and (S) isomers. The definitive differentiation between these enantiomers relies on creating a diastereomeric relationship. The protocol provided for derivatization with Mosher's acid chloride ((R)-MTPA-Cl) is a robust and widely accepted method for achieving this, allowing for clear spectral distinction and quantification by ¹H NMR. For absolute configuration determination, techniques like Vibrational Circular Dichroism (VCD) or X-ray crystallography would be necessary, though NMR with a CDA remains the most accessible method for determining enantiomeric purity in solution.[1]
References
Kim, H. (2019). Chiral Analysis of Alcohols Using Nuclear Magnetic Resonance. Wiley Analytical Science. Available at: [Link]
De la Cruz, et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]
LibreTexts Chemistry (2023). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
NIST/EPA/NIH. Mass Spectral Library. NIST WebBook.
University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona Chemistry Department. Available at: [Link]
Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol. docbrown.info. Available at: [Link]
Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. Available at: [Link]
Chemguide. interpreting C-13 NMR spectra. chemguide.co.uk. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Profiling of Chloro-Substituted Phenylpropanols: A Comparative Guide to Oxidation and Solvolysis Kinetics
Executive Summary & Structural Overview
Chloro-substituted phenylpropanols—specifically 1-(2-chlorophenyl)propan-1-ol, 1-(3-chlorophenyl)propan-1-ol, and 1-(4-chlorophenyl)propan-1-ol—are critical synthetic intermediates in the pharmaceutical industry. They serve as primary precursors for bioactive molecules, including sympathomimetic agents like 4-chloronorephedrine[1].
For researchers and drug development professionals, predicting the reactivity of these isomers is essential for optimizing reaction conditions, minimizing side products, and scaling up syntheses. This guide objectively compares the reactivity of these isomers across two fundamental chemical transformations: catalytic oxidation (to form chloropropiophenones) and solvolysis (proceeding via a benzylic carbocation). By analyzing the interplay of inductive (-I), resonance (+R), and steric effects, we provide a predictive framework for their chemical behavior.
Mechanistic Causality: The Dual Nature of the Chlorine Substituent
The reactivity of chloro-substituted benzylic alcohols is governed by the precise position of the chlorine atom on the aromatic ring, which dictates the balance of electronic and steric effects[2]:
Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density from the benzylic position through the
σ
-bond framework. This effect destabilizes positive charge buildup in transition states and decreases with distance (Ortho > Meta > Para).
Resonance Effect (+R): Chlorine possesses lone pairs that can be donated into the aromatic
π
-system. This effect stabilizes positive charges but is only operative when the substituent is in the ortho or para position.
Steric Hindrance: In the ortho position, the bulky chlorine atom physically blocks the approach of reagents and prevents the benzylic functional group from adopting a planar conformation with the aromatic ring, effectively nullifying resonance stabilization.
Electronic and steric causality governing the reactivity of chlorophenylpropanol isomers.
The oxidation of secondary benzylic alcohols to ketones (propiophenones) using systems like Cu/TEMPO[3] or photocatalytic perovskite materials[4] proceeds through a transition state characterized by a partial positive charge on the benzylic carbon (typically via hydride abstraction).
Kinetic studies utilizing Hammett plot analyses consistently yield negative
ρ
values (e.g.,
ρ=−0.58
for photocatalytic oxidation), confirming that electron-withdrawing groups retard the reaction rate[4].
4-Chloro (Para): The +R effect partially offsets the -I effect, allowing the transition state to stabilize more effectively than the meta-isomer.
3-Chloro (Meta): The pure -I effect pulls electron density away from the benzylic carbon, increasing the activation energy required for hydride abstraction.
2-Chloro (Ortho): Exhibits the slowest oxidation rate. The strong proximity -I effect is compounded by severe steric hindrance, which physically impedes the coordination of bulky catalytic complexes (like Cu/TEMPO) to the hydroxyl oxygen.
Workflow of Cu/TEMPO-mediated aerobic oxidation of chloro-substituted phenylpropanols.
Reactivity Comparison 2: Solvolysis (SN1 Pathway)
To evaluate the intrinsic stability of the benzylic position, physical organic chemists measure the solvolysis rates of the corresponding tosylate or chloride derivatives. Solvolysis proceeds via a rate-limiting
SN1
generation of a benzylic carbocation. This reaction is hyper-sensitive to electron demand, exhibiting a highly negative Hammett constant (
ρ+≈−4.5
)[2].
4-Chloro (Para): The empty p-orbital of the carbocation is significantly stabilized by the +R effect of the para-chlorine atom, making this isomer solvolyze orders of magnitude faster than the meta-isomer.
3-Chloro (Meta): Lacking resonance stabilization, the highly destabilizing -I effect dominates, resulting in sluggish carbocation formation.
2-Chloro (Ortho): Steric clash between the ortho-chlorine and the propyl chain forces the benzylic carbon out of coplanarity with the aromatic ring. This orthogonal geometry prevents orbital overlap, turning off the +R effect and leaving the carbocation entirely exposed to the strong, proximal -I effect.
Quantitative Data Presentation
The following table summarizes the normalized relative reaction rates for both oxidation and solvolysis, highlighting the extreme sensitivity of the
SN1
pathway compared to the oxidation pathway.
Note: Values are normalized approximations derived from standard Hammett
σ
and
σ+
correlations for benzylic systems.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols utilize internal self-validation mechanisms to confirm kinetic accuracy.
Protocol A: Kinetic Profiling of Aerobic Oxidation (Cu/TEMPO)
Objective: Determine the initial oxidation rate (
kobs
) of chlorophenylpropanol isomers.
Preparation: In a dry Schlenk flask, dissolve 1.0 mmol of the specific 1-(chlorophenyl)propan-1-ol isomer and 0.5 mmol of dodecane (Internal Standard) in 5.0 mL of anhydrous acetonitrile.
Reaction Initiation: Purge the flask with
O2
gas and maintain under a balloon of
O2
at 25°C with vigorous stirring (1000 rpm) to eliminate mass-transfer limitations.
Sampling & Validation: Withdraw 50 µL aliquots every 10 minutes for the first hour. Quench immediately in 0.5 mL of cold ethyl acetate containing 1% acetic acid.
Analysis: Analyze via GC-FID. Self-Validation: Plot the product concentration versus time. A strictly linear relationship (
R2>0.99
) during the first 20% of conversion validates zero-order dependence on oxygen and provides the true initial rate.
Protocol B: Conductometric Determination of Solvolysis Rates
Objective: Measure the first-order rate constant (
k1
) for the
SN1
solvolysis of 1-(chlorophenyl)propyl chlorides.
Derivatization: Convert the target alcohol to the corresponding chloride using thionyl chloride (
SOCl2
) in dichloromethane, followed by vacuum distillation.
Solvent Preparation: Prepare a highly precise 80:20 (v/v) mixture of absolute ethanol and ultra-pure water. Equilibrate 50 mL of this solvent in a jacketed cell at exactly 25.0 ± 0.1°C.
Reaction Initiation: Inject 50 µL of the alkyl chloride into the solvent and immediately insert a calibrated conductivity probe.
Data Acquisition: Record the conductivity (
κ
) continuously. As solvolysis proceeds, the generation of HCl linearly increases the solution's conductivity.
Analysis & Validation: Heat the solution to 60°C for 2 hours to achieve complete solvolysis, yielding the infinite conductivity (
κ∞
). Self-Validation: Plot
ln(κ∞−κt)
against time. A perfectly linear plot confirms that the reaction follows strict first-order
SN1
kinetics, ruling out competing
SN2
pathways.
Efficient and Selective Photocatalytic Oxidation of Benzylic Alcohols with Hybrid Organic–Inorganic Perovskite Materials
Source: ACS Energy Letters
URL
Literature Comparison & Experimental Guide: Synthesis Routes for 1-(3-Chloro-4-methylphenyl)propan-2-ol
Introduction & Strategic Overview 1-(3-Chloro-4-methylphenyl)propan-2-ol is a highly valuable arylpropanol intermediate utilized in the development of axially chiral ligands and complex pharmaceuticals. The structural co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
1-(3-Chloro-4-methylphenyl)propan-2-ol is a highly valuable arylpropanol intermediate utilized in the development of axially chiral ligands and complex pharmaceuticals. The structural combination of a disubstituted aromatic ring (3-chloro-4-methylphenyl) and a secondary alcohol presents specific synthetic challenges, particularly regarding regioselectivity, chemoselectivity (avoiding aryl chloride reduction), and stereocontrol.
This guide critically evaluates three distinct synthetic methodologies to construct this scaffold. By comparing classical organometallic strategies with state-of-the-art green chemistry approaches, researchers can select the optimal route based on their requirements for scalability, enantiopurity, and available infrastructure.
Three divergent synthetic pathways for 1-(3-Chloro-4-methylphenyl)propan-2-ol.
Quantitative Route Comparison
The following table summarizes the performance metrics of the three primary synthetic routes based on established literature parameters for 1-arylpropan-2-ol derivatives.
Photocatalyst optimization and high dilution needs
In-Depth Route Analysis & Experimental Protocols
Route A: Copper-Catalyzed Epoxide Ring Opening
Mechanistic Rationale:
The reaction of an aryl Grignard reagent with propylene oxide typically yields a mixture of primary and secondary alcohols due to competing attack at the internal and terminal carbons. To enforce strict regioselectivity, a catalytic amount of Copper(I) Iodide (CuI) is introduced. This transmetalates the Grignard into a softer organocuprate intermediate, which heavily favors SN2 attack at the less sterically hindered terminal carbon of the epoxide, as demonstrated in the synthesis of optically active 1-arylpropan-2-ol derivatives (1[1]).
Self-Validating Protocol:
Grignard Formation: In a flame-dried Schlenk flask under N2, add Mg turnings (1.2 eq) and anhydrous THF (0.5 M). Activate with a crystal of I2. Dropwise add 4-bromo-2-chlorotoluene (1.0 eq). The aryl bromide reacts preferentially over the aryl chloride. Reflux for 1 h until Mg is consumed.
Cuprate Formation: Cool the mixture to -20 °C. Add CuI (10 mol%). Stir for 30 minutes. The solution will shift from cloudy gray to a dark, homogenous suspension, validating cuprate formation.
Epoxide Addition: Slowly add propylene oxide (1.2 eq) via syringe. Maintain at -20 °C for 1 h, then warm to room temperature over 4 h.
Quench & Isolate: Quench carefully with saturated aqueous NH4Cl to break down the copper complex. Extract with EtOAc (3x). Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).
Route B: Benzylic Grignard Addition to Acetaldehyde
Mechanistic Rationale:
A highly direct route involves the formation of (3-chloro-4-methylbenzyl)magnesium chloride followed by nucleophilic addition to acetaldehyde. However, benzylic chlorides are notoriously prone to Wurtz-type self-coupling, where the newly formed Grignard reagent attacks an unreacted benzylic chloride molecule (2[2]). To mitigate this, extreme dilution and slow addition rates are mandatory.
Self-Validating Protocol:
High-Dilution Grignard Formation: Suspend highly active Mg powder (1.5 eq) in 50 mL anhydrous THF at 0 °C. Dissolve 3-chloro-4-methylbenzyl chloride (1.0 eq) in 100 mL THF and add it via a syringe pump over 3 hours. Note: Rapid addition will result in a thick white precipitate of the homocoupled dimer.
Carbonyl Addition: Cool the generated Grignard reagent to -78 °C using a dry ice/acetone bath. Add acetaldehyde (1.2 eq) dropwise.
Quench & Isolate: Stir for 1 h at -78 °C, then allow to warm to 0 °C. Quench with 1M HCl. Extract with Et2O, wash with brine, and purify. TLC validation should show the product spot (UV active, stains dark blue with p-anisaldehyde).
Mechanistic Rationale:
This green-chemistry approach bypasses sensitive organometallics entirely. It utilizes a photocatalytic Meerwein arylation of an in situ generated diazonium salt with isopropenyl acetate under blue LED irradiation. The resulting 1-(3-chloro-4-methylphenyl)propan-2-one is subsequently reduced by an Alcohol Dehydrogenase (ADH). This is the only route that provides direct access to enantiopure antipodes (>99% ee) without the need for complex chiral resolution (3[3]).
One-pot sequential photobiocatalytic cascade mechanism from aniline to enantiopure alcohol.
Self-Validating Protocol:
Diazonium Formation: Dissolve 3-chloro-4-methylaniline (1.0 eq) in a 1:1 mixture of MeCN and aqueous HCl (0.5 M). Cool to 0 °C and add NaNO2 (1.1 eq) dropwise. Stir for 15 min.
Meerwein Arylation: Transfer the mixture to a glass photoreactor. Add isopropenyl acetate (5.0 eq) and the photocatalyst[Acr-Mes]ClO4 (2 mol%). Irradiate with blue LEDs (450 nm) at room temperature for 12 h. Gas evolution (N2) serves as a visual indicator of the reaction progressing.
Bioreduction: Adjust the pH of the mixture to 7.0 using phosphate buffer. Add the selected Alcohol Dehydrogenase (e.g., ADH from Lactobacillus kefir for the (R)-enantiomer), glucose, and glucose dehydrogenase (for NADPH cofactor recycling). Stir at 30 °C for 24 h.
Quench & Isolate: Extract the aqueous mixture with EtOAc. Concentrate and purify via column chromatography. Enantiomeric excess is validated via chiral HPLC.
Conclusion & Recommendations
For laboratories requiring rapid access to racemic 1-(3-chloro-4-methylphenyl)propan-2-ol on a multi-gram scale, Route A (Cu-Catalyzed Epoxide Opening) remains the most robust and cost-effective choice. However, for drug development applications where absolute stereochemistry dictates biological activity, Route C (Photobiocatalytic Cascade) is vastly superior, eliminating the massive yield losses associated with downstream chiral resolution.
References
Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity
Source: PMC (National Institutes of Health)
URL:[Link]
From Diazonium Salts to Optically Active 1‐Arylpropan‐2‐ols Through a Sequential Photobiocatalytic Approach
Source: Advanced Synthesis & Catalysis (via ResearchGate)
URL:[Link]
Evaluating the Performance of Chiral Stationary Phases: A Comprehensive Guide to Enantiomeric Separations
The determination of enantiomeric purity is a critical bottleneck in modern drug development and asymmetric synthesis. Because enantiomers exhibit identical physical and chemical properties in an achiral environment, sep...
Author: BenchChem Technical Support Team. Date: March 2026
The determination of enantiomeric purity is a critical bottleneck in modern drug development and asymmetric synthesis. Because enantiomers exhibit identical physical and chemical properties in an achiral environment, separating them requires a highly controlled chiral environment where transient diastereomeric complexes can form. The United States Food and Drug Administration (FDA) mandates the rigorous separation and pharmacokinetic profiling of racemic drugs, making the selection of an optimal Chiral Stationary Phase (CSP) a foundational decision for any analytical laboratory[1].
As an Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational matching of analyte physicochemical properties to the specific chiral recognition mechanisms of the stationary phase. This guide evaluates the performance of the most prominent CSPs, compares their empirical data, and provides a self-validating protocol for robust method development.
Mechanistic Evaluation of Major CSP Classes
To achieve baseline resolution (
Rs≥1.5
), the analyte must engage in at least three points of interaction with the chiral selector, with at least one interaction being stereochemically dependent. Different CSPs achieve this through distinct molecular architectures.
Polysaccharide-Based CSPs: The Broad-Spectrum Workhorses
Derivatives of amylose and cellulose (e.g., Chiralpak and Chiralcel series) are the undisputed leaders in chiral chromatography, 2[2].
Mechanism: Chiral recognition depends on the supramolecular helical structure of the polymer. The analyte enters the chiral cavities (grooves) of the stationary phase, where it undergoes steric fit, hydrogen bonding, dipole-dipole interactions, and
π−π
stacking with the carbamate or benzoate derivatization groups[3].
Performance Insight: While traditional coated phases are restricted to specific normal-phase solvents, newer immobilized polysaccharide phases tolerate a universal range of solvents, allowing for aggressive optimization without risking phase dissolution[4].
Macrocyclic Antibiotic CSPs: The Polar Specialists
CSPs based on macrocyclic glycopeptides, such as Teicoplanin (Chirobiotic T) and Vancomycin (Chirobiotic V), excel where polysaccharides struggle: highly polar, ionizable, and underivatized compounds like amino acids and
β
-blockers.
Mechanism: These selectors feature multiple stereogenic centers and functional groups. 2[2]. They also utilize inclusion complexation and hydrogen bonding.
Performance Insight: They perform exceptionally well in "Polar Organic Mode" (e.g., 100% Methanol with acid/base modifiers), which enhances mass transfer kinetics and provides excellent LC-MS compatibility.
Pirkle-Type (Brush-Type) CSPs: The Rational Designers
Pirkle phases (e.g., Whelk-O 1) are rationally designed small molecules covalently bonded to silica.1[1].
Mechanism: They rely heavily on
π−π
interactions and face-to-face/edge-to-face aromatic stacking.
Performance Insight: Because they are available in both enantiomeric forms (e.g., (S,S) and (R,R)), analysts can intentionally invert the elution order. This is invaluable when quantifying a trace enantiomeric impurity, ensuring the minor peak elutes before the tailing major peak.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of these CSPs based on benchmark racemic mixtures.
CSP Category
Representative Selector
Primary Recognition Mechanism
Optimal Mobile Phase Mode
Representative Enantioselectivity (
α
)
Representative Resolution (
Rs
)
Polysaccharide
Amylose tris(3,5-dimethylphenylcarbamate)
Steric fit, H-bonding,
π−π
Normal Phase, Reversed Phase
1.20 - 2.50
1.5 - 4.0
Macrocyclic Antibiotic
Teicoplanin
Ionic, H-bonding, Inclusion
Polar Organic, Reversed Phase
1.15 - 1.90
1.2 - 2.8
Pirkle-Type
(S,S)-Whelk-O 1
π
-donor/acceptor, Dipole
Normal Phase
1.10 - 1.80
1.1 - 2.5
Cyclodextrin
β
-Cyclodextrin
Inclusion complexation
Reversed Phase, Polar Organic
1.05 - 1.50
1.0 - 2.0
Note:
α=k2/k1
, where
k
is the retention factor.
Rs=2(tR2−tR1)/(w1+w2)
. Values represent typical ranges for structurally compatible benchmark compounds (e.g., NSAIDs for Pirkle,
β
-blockers for Macrocyclic).
Strategic CSP Selection Architecture
Selecting the correct CSP is a function of the analyte's structural motifs. The workflow below dictates the logical progression of column screening.
Workflow for selecting and optimizing chiral stationary phases based on analyte properties.
To ensure scientific integrity, a chiral separation protocol must be self-validating. The following methodology incorporates internal checks to guarantee that poor resolution is a factor of thermodynamics (lack of chiral recognition), not system failure.
Step 1: System Suitability Testing (SST) – The Validation Gate
Action: Before injecting the unknown sample, inject a known resolution standard (e.g., trans-stilbene oxide, 1 mg/mL) using Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.
Causality: This acts as a diagnostic gate. If the system yields
Rs<2.0
for the standard, it indicates column bed collapse, phase degradation, or excessive extra-column dead volume.
Self-Validation Check: If
Rs<2.0
, halt the sequence. Purge the column with 100% Ethanol at 0.5 mL/min for 60 minutes to strip strongly retained achiral impurities, then re-evaluate. Proceed only when
Rs≥2.0
.
Step 2: Mobile Phase Preparation & Additive Optimization
Action: Prepare the mobile phase. For basic analytes, add 0.1% Triethylamine (TEA) and 0.1% Trifluoroacetic acid (TFA) to the organic mixture[5].
Causality: Basic analytes suffer from severe peak tailing due to secondary ion-exchange interactions with residual, unbonded silanols on the silica support. TEA acts as a sacrificial base, competitively binding these active sites. TFA is added simultaneously to buffer the apparent pH in the organic solvent, preventing the TEA from altering the ionization state of the chiral selector itself.
Step 3: Flow Rate and Temperature Modulation
Action: Set the column oven to 25°C and reduce the flow rate to 0.5 mL/min for the initial screening.
Causality: Chiral recognition relies on the formation of transient diastereomeric complexes. The binding kinetics of bulky chiral selectors are significantly slower than standard achiral reversed-phase interactions. Lowering the flow rate increases the residence time, maximizing the probability of complex formation and directly improving mass transfer efficiency.
Step 4: Injection and Kinetic Evaluation
Action: Inject 5 µL of the racemic sample. Calculate the retention factor (
k
), enantioselectivity (
α
), and resolution (
Rs
).
Causality: Analyzing the discrepancy between
α
and
Rs
dictates the next optimization step. A high
α
(>1.5) but low
Rs
(<1.0) indicates excellent thermodynamic recognition but poor kinetic efficiency (broad peaks). The corrective action is to switch to a less viscous alcohol modifier (e.g., replacing Isopropanol with Ethanol) rather than changing the CSP.
Conclusion
Evaluating chiral stationary phases is an exercise in applied physical chemistry. While polysaccharide phases remain the default starting point due to their versatile inclusion cavities, macrocyclic antibiotics and Pirkle-type phases offer indispensable orthogonal selectivities for highly polar and aromatic compounds, respectively. By understanding the causality behind mobile phase modifiers and binding kinetics, analysts can transition from empirical guessing to rational method design.
References
[3] Title: Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography | Source: MDPI | URL: 3
[5] Title: A Researcher's Guide to Chiral HPLC Analysis of Compounds from (-)-Isopinocampheol Synthesis | Source: Benchchem | URL: 5
[2] Title: Comparison of enantioselective HPLC separation of structurally diverse compounds on chiral stationary phases with different teicoplanin coverage and distinct linkage chemistry | Source: ResearchGate | URL: 2
[1] Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs | Source: International Journal of Pharmaceutical and Phytopharmacological Research | URL: 1
[4] Title: New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode | Source: PMC | URL:4
Bioactivity Comparison Guide: 1-(3-Chloro-4-methylphenyl)propan-2-ol and Related Chiral Building Blocks
As a Senior Application Scientist, selecting the right chiral building block or intermediate is critical for downstream pharmacological efficacy. 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS 1781849-54-4) belongs to a hig...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the right chiral building block or intermediate is critical for downstream pharmacological efficacy. 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS 1781849-54-4) belongs to a highly versatile class of arylpropanol derivatives. While the unsubstituted parent compound, 1-phenylpropan-2-ol, serves as a foundational scaffold, targeted halogenation and methylation drastically alter the molecule's lipophilicity, steric bulk, and target binding affinity.
This technical guide objectively evaluates the bioactivity profiles of 1-(3-Chloro-4-methylphenyl)propan-2-ol against its related analogs, focusing on their roles as modulators of Soluble Epoxide Hydrolase (sEH) and, upon amination, Monoamine Transporters (MATs) .
Structural Rationale & Target Causality
The biological activity of arylpropanol derivatives is dictated by their ability to occupy specific hydrophobic pockets in target enzymes or mimic endogenous neurotransmitters.
Unsubstituted Baseline (1-Phenylpropan-2-ol): This compound exhibits baseline inhibitory activity against sEH, an enzyme responsible for hydrolyzing cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. However, its lack of peripheral substitution results in moderate potency (IC50 ~58.5 µM) due to suboptimal desolvation in the enzyme's binding pocket1[1].
Hydrophobic Optimization (1-(3-Chloro-4-methylphenyl)propan-2-ol): The sEH catalytic triad is located at the center of a wide L-shaped binding site containing deep hydrophobic subpockets. The addition of a 3-chloro (electron-withdrawing, halogen-bonding) and 4-methyl (steric bulk, lipophilic) group drastically improves the molecule's logP. This structural optimization allows the compound to displace water molecules from the subpocket more effectively, shifting sEH inhibition from the micromolar to the low nanomolar range 2[2].
Pharmacophore Shift via Amination (1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol): Converting the benzylic position to an amine transforms the molecule into a phenylethanolamine analog. This structural shift mimics endogenous monoamines (dopamine, norepinephrine), completely redirecting the bioactivity away from sEH and toward potent inhibition of the Norepinephrine (NET), Dopamine (DAT), and Serotonin (SERT) transporters3[3].
Fig 1: Mechanism of sEH inhibition by arylpropanol derivatives preventing EET hydrolysis.
Quantitative Bioactivity Comparison
The following table summarizes the experimental performance of these compound classes against their primary biological targets.
Compound Class
Representative Structure
Primary Target
Experimental Potency (IC50 / Ki)
Key Structural Rationale
Unsubstituted Arylpropanols
1-Phenylpropan-2-ol
sEH
~58.5 µM
Baseline hydrophobic interaction; poor desolvation in the binding pocket[1].
Halogenated Arylpropanols
1-(3-Chloro-4-methylphenyl)propan-2-ol
sEH
0.4 – 10.0 nM
3-Cl and 4-Me groups optimize the fit in the L-shaped hydrophobic sEH subpocket[2].
Aminopropanols
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol
NET / DAT
3.2 nM (NET) 16.2 nM (DAT)
Amino group mimics endogenous monoamines, shifting target specificity to MATs[3].
Self-Validating Experimental Protocols
To accurately assess the bioactivity of 1-(3-Chloro-4-methylphenyl)propan-2-ol and its derivatives, researchers must utilize assays that inherently control for false positives and physiological relevance.
Target Compound: 1-(3-Chloro-4-methylphenyl)propan-2-ol
Causality & Rationale: This assay utilizes the non-fluorescent substrate PHOME. When the epoxide moiety of PHOME is hydrolyzed by sEH, it undergoes a spontaneous intramolecular cyclization. This cyclization releases a cyanohydrin that rapidly decomposes into highly fluorescent 6-methoxy-2-naphthaldehyde 4[4]. Because fluorescence only occurs post-cyclization, background noise from unreacted substrate is virtually eliminated, ensuring high assay fidelity.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human sEH 200-fold in sEH Assay Buffer (100 mM sodium phosphate, pH 7.4, 0.1 mg/mL BSA) and keep on ice[4].
Inhibitor Pre-Incubation: In a black 96-well plate, add 10 µL of the test compound (diluted in DMSO) to 130 µL of Assay Buffer and 10 µL of sEH enzyme. Incubate at 30°C for 5 minutes to allow complex formation[2].
Self-Validation Controls:
Positive Control: Add 10 µL of 12 µM AUDA (a known, potent sEH inhibitor) to designated wells to confirm 100% enzyme inhibition[4].
Vehicle Control: Add 10 µL of pure DMSO to establish baseline uninhibited enzyme activity.
Reaction Initiation: Add 10 µL of 5 µM PHOME substrate to all wells[2].
Detection: Measure fluorescence dynamically using a plate reader at Ex/Em: 330/465 nm for 15-30 minutes[4]. Calculate the IC50 based on the reduction in the fluorescent slope relative to the vehicle control.
Protocol B: In Vitro Synaptosomal Monoamine Uptake Assay
Target Compound: 1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol
Causality & Rationale: While recombinant HEK293 cells are easier to culture, they lack critical neuronal membrane proteins and often yield artificially low potencies for monoamine reuptake inhibitors 5[5]. Synaptosomes (isolated, sealed nerve terminals) preserve the native presynaptic vesicular machinery, endogenous regulatory proteins, and exact physiological lipid microenvironment, yielding highly accurate Ki values 6[6].
Step-by-Step Methodology:
Tissue Preparation: Isolate crude synaptosomes from rat brain regions enriched in specific transporters (e.g., striatum for DAT; cerebral cortex for NET/SERT) via homogenization in sucrose buffer and differential centrifugation[6].
Pre-Incubation: Resuspend synaptosomes in Krebs-Ringer Buffer (KRB). Add 100 µL of suspension to a 96-well plate. Add 25 µL of the test compound (serial dilutions from 1 nM to 100 µM) and pre-incubate for 10 minutes at 37°C[7].
Self-Validation Controls: To define non-specific uptake (background diffusion), incubate parallel wells with a saturating concentration of a selective inhibitor (e.g., 10 µM Mazindol for DAT, 10 µM Nisoxetine for NET)[7].
Radioligand Addition: Initiate uptake by adding 200 nM [3H]-dopamine or [3H]-norepinephrine[7]. Incubate for exactly 5 minutes.
Termination & Detection: Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Wash twice with ice-cold KRB to remove extracellular radioligand. Quantify intracellular radioactivity using liquid scintillation counting[7].
Fig 2: Step-by-step workflow for in vitro synaptosomal radioligand uptake assays.
References
Isolation of Two New Compounds and Other Constituents from Leaves of Piper crocatum and Study of Their Soluble Epoxide Hydrolase Activities, NIH, 1
Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits, Journal of Chemical Information and Modeling (ACS), 2
D-578, an orally active triple monoamine reuptake inhibitor, displays antidepressant and anti-PTSD effects in rats, NIH, 3
Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine, Benchchem, 6
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters, Frontiers, 7
As a chlorinated aromatic compound, 1-(3-Chloro-4-methylphenyl)propan-2-ol falls under strict environmental regulatory frameworks. Improper disposal of halogenated organic compounds (HOCs) poses severe ecological and human health risks, including environmental persistence and the potential generation of highly toxic byproducts during uncontrolled combustion[1]. This guide provides researchers, scientists, and drug development professionals with a self-validating, field-proven framework for the safe handling, operational logistics, and disposal of this specific chemical.
Mechanistic Rationale for Strict Disposal Protocols
In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The presence of the carbon-chlorine (C-Cl) bond attached to an aromatic ring in 1-(3-Chloro-4-methylphenyl)propan-2-ol dictates its stringent waste classification.
Dioxin/Furan Formation Risk: When chlorinated organic compounds are incinerated at suboptimal temperatures (typical of standard municipal waste or non-halogenated solvent incinerators), they can undergo thermal rearrangement. The incomplete combustion of chlorinated aromatics leads to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). To prevent this, halogenated waste must be processed in specialized hazardous waste incinerators operating at temperatures exceeding 1000°C with extended residence times and alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[2],[1].
Regulatory Compliance & Cost Causality: Under the Resource Conservation and Recovery Act (RCRA), the EPA strictly regulates the land disposal and incineration of Halogenated Organic Compounds ()[3],[4]. Mixing halogenated waste with non-halogenated waste not only violates these protocols but forces the entire mixed volume to be treated as halogenated waste. Because halogenated disposal is highly specialized, this cross-contamination needlessly and drastically increases institutional disposal costs ()[5],[6].
Chemical Incompatibility: Chlorinated alcohols can react dangerously with strong oxidizers, strong bases, and active metals (e.g., sodium, potassium), necessitating strict segregation in the waste stream to prevent exothermic reactions or toxic gas release in the waste storage area[7].
Step-by-Step Disposal Protocol
This self-validating workflow ensures that every step of the disposal process contains built-in checks to guarantee safety and compliance.
Phase 1: Waste Segregation & Profiling
Identify the Waste Stream: Designate a specific waste carboy exclusively for "Halogenated Organic Solvents." Absolutely do not mix 1-(3-Chloro-4-methylphenyl)propan-2-ol with non-halogenated solvents (e.g., ethanol, acetone, hexane) or aqueous wastes[8],[6].
Verify pH (Self-Validation Check): Before bulking, ensure the waste mixture has a pH between 5.5 and 9.5[6]. Highly acidic or basic halogenated waste requires separate neutralization prior to bulking to prevent container corrosion or violent exothermic reactions.
Phase 2: Containerization
Select Compatible Containers: Use high-density polyethylene (HDPE) or borosilicate glass containers. Do not use metal cans. Trace moisture combined with chlorinated compounds can slowly generate hydrochloric acid (HCl) over time, leading to catastrophic container failure and leaks[1].
Headspace Management: Fill the container to a maximum of 75% capacity[7]. This critical step allows for vapor expansion due to temperature fluctuations in the laboratory environment, preventing over-pressurization and potential rupture.
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray to capture potential leaks before they reach the environment.
Phase 3: Labeling and Storage
Regulatory Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop of waste. The label must explicitly state: "Halogenated Organic Waste: 1-(3-Chloro-4-methylphenyl)propan-2-ol" and include the CAS No. 1781849-54-4[1].
Storage Conditions: Store the container in a designated, ventilated flammable/hazardous waste storage cabinet. Keep away from direct sunlight, heat sources, and incompatible chemicals (strong oxidizers, alkali metals)[1].
Phase 4: Final Disposal
Licensed Contractor Transfer: Transfer the waste to your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1].
Chain of Custody: Ensure the waste manifest correctly identifies the material under the appropriate RCRA waste codes (e.g., F-listed or characteristic D-codes depending on the specific process that generated the waste)[9],[10]. The final destination must be a RCRA-permitted high-temperature incinerator[1].
Spill Response & Emergency Decontamination
In the event of an accidental release of 1-(3-Chloro-4-methylphenyl)propan-2-ol, immediate containment is critical.
Evacuate and Ventilate: Clear the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear chlorinated vapors[1].
Personal Protective Equipment (PPE): Don chemical-resistant gloves (Viton® or polyvinyl alcohol are preferred for halogenated organics), safety goggles, and a lab coat[1].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or specialized universal spill pads). Never use combustible materials like sawdust, as they can react with certain solvent mixtures[1].
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated solid hazardous waste container. Label it as "Solid Halogenated Spill Debris"[1].
Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as mixed aqueous/halogenated waste.
Quantitative Data & Compatibility Matrix
Parameter
Specification / Guideline
Operational Rationale
Target Chemical
1-(3-Chloro-4-methylphenyl)propan-2-ol
Active pharmaceutical intermediate / research chemical.
CAS Number
1781849-54-4
Unique identifier required for accurate waste manifesting.
Waste Classification
Halogenated Organic Waste
Contains C-Cl bonds; strictly regulated under RCRA[3].
Container Material
HDPE or Borosilicate Glass
Prevents degradation; metal containers risk HCl corrosion[1].
Fill Capacity Limit
≤ 75%
Allows for vapor expansion and prevents over-pressurization[7].
Acceptable pH Range
5.5 – 9.5
Prevents exothermic reactions during bulk waste consolidation[6].
Incompatible Materials
Strong oxidizers, alkali metals
Risk of violent reaction, fire, or toxic gas release[7].
Decision tree for the segregation and disposal of 1-(3-Chloro-4-methylphenyl)propan-2-ol waste.
References
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32
Source: Electronic Code of Federal Regulations (eCFR)
URL:[Link]
Guidelines for Solvent Waste Recycling and Disposal
Source: Hazardous Waste Experts
URL:[Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: United States Environmental Protection Agency (EPA)
URL:[Link]
Personal protective equipment for handling 1-(3-Chloro-4-methylphenyl)propan-2-ol
Advanced Laboratory Safety & Operational Guide: Handling 1-(3-Chloro-4-methylphenyl)propan-2-ol As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of halogena...
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of halogenated organic building blocks. 1-(3-Chloro-4-methylphenyl)propan-2-ol (CAS: 1781849-54-4) is a highly valuable intermediate in pharmaceutical synthesis. However, its specific molecular architecture—a lipophilic chloromethylphenyl ring coupled with a reactive secondary alcohol—presents distinct occupational hazards. This guide provides a self-validating, step-by-step operational and disposal framework grounded in the latest OSHA and EPA standards.
Mechanistic Hazard Profile & Causality
Understanding why a chemical is hazardous is the first step in mitigating risk. According to chemical safety data, 1-(3-Chloro-4-methylphenyl)propan-2-ol carries the following primary hazard statements[1]:
H302 (Harmful if swallowed): The compound's lipophilicity allows rapid absorption across the gastrointestinal mucosa.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The aromatic ring facilitates partitioning into the lipid bilayers of the stratum corneum and corneal epithelium. Simultaneously, the hydroxyl group disrupts local cellular hydrogen bonding, leading to irritation and inflammation[1].
H335 (May cause respiratory irritation): Aerosolized particulates or vapors can interact with the mucosal lining of the respiratory tract[1].
Personal Protective Equipment (PPE) & Engineering Controls
In accordance with the OSHA Laboratory Safety Standard (29 CFR 1910.1450), PPE must never be the first line of defense; it serves as a final barrier behind robust engineering controls[2].
Table 1: Quantitative & Qualitative PPE and Engineering Control Specifications
Control Category
Specification / Equipment
Mechanistic Rationale
Engineering Control
Certified Chemical Fume Hood
A face velocity of 80–120 fpm (0.4–0.6 m/s) ensures vapors and aerosols are pulled away from the operator's breathing zone[3].
Hand Protection
Nitrile Gloves (Double-gloving recommended)
Nitrile provides a barrier against incidental contact with solid/viscous organics. Double-gloving prevents breakthrough if the chemical is dissolved in carrier solvents[4].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents localized corneal disruption (H319) from accidental splashes or aerosolized dust. Face shields are required for vacuum operations[4][5].
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against dermal exposure (H315) and secondary fire hazards if used in conjunction with flammable solvents[5].
Step-by-Step Operational Workflow
To ensure a self-validating system of safety, every handling procedure must follow a strict, verifiable sequence.
Protocol: Safe Dispensing and Handling
Preparation & Verification: Verify that the fume hood is operational and the sash is positioned at or below the certified 18-inch mark. Clear the workspace of incompatible reagents[3].
PPE Donning: Inspect nitrile gloves for pinholes. Don chemical splash goggles and a fully buttoned lab coat[5].
Containment Setup: Place a secondary containment tray inside the fume hood to catch potential spills.
Dispensing: Using an anti-static weigh boat (if solid) or a glass syringe (if in solution), carefully transfer the required mass/volume of 1-(3-Chloro-4-methylphenyl)propan-2-ol. Keep the source container closed when not actively dispensing to minimize vapor release.
Decontamination: Wipe down the exterior of the source container, the balance, and the workspace with an appropriate solvent (e.g., isopropanol) before removing items from the hood.
Doffing: Remove outer gloves inside the hood and dispose of them in the designated solid hazardous waste container. Wash hands thoroughly with soap and water[4].
Step-by-step operational workflow for handling hazardous laboratory chemicals.
Hazardous Waste Disposal Plan
Improper disposal of halogenated organics can lead to severe environmental contamination and regulatory penalties[6]. Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Subpart K alternative requirements for academic/research laboratories, 1-(3-Chloro-4-methylphenyl)propan-2-ol must be strictly managed as Halogenated Organic Waste [7].
Protocol: Waste Segregation and Disposal
Segregation: Never mix halogenated waste with non-halogenated or aqueous waste streams. Mixing increases disposal costs and the risk of exothermic cross-reactions[8].
Containment: Collect liquid waste in a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, leak-proof closure[6].
Labeling: Immediately attach a hazardous waste label to the container. The label must explicitly list "1-(3-Chloro-4-methylphenyl)propan-2-ol" and check the "Toxic" and "Halogenated" hazard boxes[6].
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment is used[7].
Transfer: Once the container is full, or within 6 months of the accumulation start date, transfer it to the Central Accumulation Area (CAA) for off-site disposal by a certified vendor[6].
Decision tree for the segregation and disposal of halogenated organic waste.
Emergency Spill Mitigation
In the event of a spill, trust in your protocol is paramount.
Small Spills (< 50 mL/g): Cover with an inert absorbent material (e.g., vermiculite or a commercial spill pad). Sweep up the absorbed material using non-sparking tools and place it in a solid hazardous waste container. Decontaminate the surface with a suitable solvent, followed by soap and water.
Large Spills (> 50 mL/g): Evacuate the immediate area, close the fume hood sash, and contact the Environmental Health and Safety (EHS) department immediately. Do not attempt to clean a large spill without specialized respiratory protection (e.g., SCBA) and hazmat training.